4-tert-Butyl-3'-fluorobenzhydrol
Description
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Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11,16,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGMXGLYZEIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373816 | |
| Record name | 4-tert-Butyl-3'-fluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-59-6 | |
| Record name | 4-tert-Butyl-3'-fluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling and Applications of 4-tert-Butyl-3'-fluorobenzhydrol
[1][2]
Introduction & Chemical Identity
4-tert-Butyl-3'-fluorobenzhydrol is a lipophilic diarylcarbinol intermediate.[1][2] In drug discovery, it serves as a critical scaffold for "fluorine scanning"—a technique used to block metabolic soft spots or modulate pKa and lipophilicity without drastically altering steric bulk.
This molecule combines a bulky 4-tert-butyl group (acting as a hydrophobic anchor) with a 3-fluoro substituent (modulating electronic properties and metabolic stability).[1][2] It is a positional isomer of the more common 4'-fluoro analog, offering distinct binding geometries in receptor pockets.[2]
Structural Classification[2]
Physicochemical Properties
The following data synthesizes experimental baselines from close structural analogs (e.g., 4-tert-butyl-4'-fluorobenzhydrol) and predictive models validated for diarylmethyl systems.
Core Physical Constants
| Property | Value / Range | Confidence | Context |
| Molecular Weight | 258.33 g/mol | Exact | Calculated from formula.[1][2] |
| Physical State | White to off-white crystalline solid | High | Consistent with benzhydrol congeners.[1][2] |
| Melting Point | 82°C – 88°C | Predicted | Based on 4'-fluoro isomer (MP ~87°C) [1].[1][2] |
| Boiling Point | 360°C – 370°C (at 760 mmHg) | Predicted | Extrapolated from high-MW alcohols.[1][2] |
| Density | 1.12 ± 0.06 g/cm³ | Predicted | Typical for fluorinated diaryl systems.[1] |
Solubility & Lipophilicity Profile
The tert-butyl moiety significantly drives lipophilicity, making this compound poorly soluble in water but highly soluble in organic media.[1][2]
-
LogP (Octanol/Water): 5.1 – 5.4 (Predicted)[1]
-
Water Solubility: < 0.1 mg/L (Insoluble)[1]
-
Solvents of Choice: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.
Electronic Properties (Hammett Analysis)
-
3-Fluoro Substituent: Acts as an electron-withdrawing group (EWG) via induction (
) but has weak resonance donation.[1][2] In the meta position, it increases the acidity of the benzylic alcohol proton slightly compared to the non-fluorinated parent.[2] -
4-tert-Butyl Substituent: Strong electron-donating group (EDG) via hyperconjugation, stabilizing carbocation intermediates at the benzylic position (relevant for S_N1 reactions).[1][2]
Synthesis & Characterization Protocols
Synthesis is best achieved via a Grignard Addition , which allows for modular construction of the diaryl core.[2]
Method A: Grignard Addition (Recommended)
This pathway minimizes side reactions compared to Friedel-Crafts acylation/reduction routes.[1][2]
Reagents:
Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon.
-
Addition: Dissolve 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF. Cool to 0°C.[1]
-
Reaction: Dropwise add 4-tert-butylphenylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes. The solution will turn slightly yellow/brown.[2]
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:1).[1]
-
Quench: Slowly add saturated aqueous NH₄Cl at 0°C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]
-
Purification: Recrystallize from Hexane/EtOAc or perform Flash Column Chromatography.
Method B: Reduction of Benzophenone
If the ketone precursor (4-tert-butyl-3'-fluorobenzophenone) is available:
-
Reagent: NaBH₄ (Sodium Borohydride) in Methanol at 0°C → RT.
Analytical Markers
Visualizations
Diagram 1: Synthesis Pathway
This flow illustrates the convergent synthesis via Grignard addition, highlighting the modularity of the approach.[2]
Caption: Convergent synthesis via Grignard addition of aryl-magnesium bromide to benzaldehyde.
Diagram 2: Structure-Property Relationship (SAR)
This diagram maps specific structural features to their pharmacological impact.[1][2]
Caption: Mapping structural moieties to physicochemical and pharmacokinetic outcomes.[1][2]
Stability & Handling
-
Oxidation Sensitivity: The benzylic alcohol is susceptible to oxidation to the corresponding benzophenone (ketone) upon prolonged exposure to air or oxidizing agents (e.g., PCC, Jones Reagent).[1]
-
Acid Sensitivity: In the presence of strong acids, the hydroxyl group can eliminate to form the alkene (stilbene derivative) or undergo S_N1 substitution due to the stability of the tertiary benzylic carbocation.[2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).
References
-
BLD Pharm. (2024).[1] Product Analysis: (4-(tert-Butyl)phenyl)(4-fluorophenyl)methanol (CAS 596812-34-9).[1][2][4] Retrieved from
-
NIST Chemistry WebBook. (2024).[1] Benzhydrol Derivatives and Spectral Data. National Institute of Standards and Technology.[1][6] Retrieved from
-
Matrix Fine Chemicals. (2024).[1] 4-tert-Butylphenylmethanol Properties. Retrieved from
-
PubChem. (2024).[1][7] Compound Summary: 4-tert-Butyl-4'-fluorobenzhydrol.[1][2] National Library of Medicine.[1] Retrieved from
Sources
- 1. 4-tert-Butyltoluene (CAS 98-51-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone | C17H16ClFO | CID 24723098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 596812-34-9|(4-(tert-Butyl)phenyl)(4-fluorophenyl)methanol|BLD Pharm [bldpharm.com]
- 5. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-Fluorophenyl) methanol, tert.-butyl ether [webbook.nist.gov]
- 7. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
4-tert-Butyl-3'-fluorobenzhydrol molecular weight and formula
An In-depth Technical Guide to 4-tert-Butyl-3'-fluorobenzhydrol: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-tert-Butyl-3'-fluorobenzhydrol, a substituted diarylmethanol of significant interest to medicinal chemists and drug development professionals. While specific literature on this exact isomer is sparse, this document leverages established principles of organic chemistry and data from closely related analogues to present its core physicochemical properties, a robust and detailed synthetic protocol, and a discussion of its strategic value in pharmaceutical research. The guide emphasizes the scientific rationale behind the inclusion of the tert-butyl and fluorine moieties, grounding the discussion in the context of modern drug design principles such as metabolic stability and target binding affinity.
Introduction
The benzhydrol (diphenylmethanol) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its two aromatic rings provide a versatile platform for introducing various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. This guide focuses on a specific derivative, 4-tert-Butyl-3'-fluorobenzhydrol, which incorporates two substituents of strategic importance.
The Strategic Role of tert-Butyl and Fluoro Substituents
The design of 4-tert-Butyl-3'-fluorobenzhydrol is a deliberate exercise in molecular engineering, leveraging the distinct properties of its key functional groups.
-
The tert-Butyl Group : This bulky alkyl group is frequently employed in drug design as a "metabolic shield."[1] By sterically hindering a nearby metabolically weak spot on a molecule, a tert-butyl group can prevent or slow enzymatic degradation, thereby extending the drug's biological half-life.[1][2] Its significant size can also enforce a specific molecular conformation, which may be crucial for selective binding to a biological target, and its lipophilic nature can be used to modulate membrane permeability.[1][3]
-
The Fluorine Atom : Fluorine's role in medicinal chemistry is profound, with over half of all new small-molecule drugs containing at least one fluorine atom.[4] As the most electronegative element, its introduction can alter a molecule's electronic properties, pKa, and dipole moment, which can enhance binding affinity to target proteins.[5][6] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategically placing a fluorine atom can block sites of oxidative metabolism, significantly improving a compound's stability and pharmacokinetic profile.[4][7]
The combination of these two groups in the benzhydrol scaffold makes 4-tert-Butyl-3'-fluorobenzhydrol a valuable building block for creating novel therapeutic agents with potentially enhanced potency, selectivity, and metabolic robustness.
Physicochemical Properties
| Property | Value | Source / Method |
| Molecular Formula | C₁₇H₁₉FO | Calculated |
| Molecular Weight | 258.33 g/mol | Calculated[8] |
| IUPAC Name | (4-(tert-butyl)phenyl)(3-fluorophenyl)methanol | IUPAC Nomenclature |
| Appearance | Expected to be a white to off-white solid | Analogy to related benzhydrols |
| Solubility | Expected to be soluble in organic solvents (e.g., THF, DCM, EtOAc) and poorly soluble in water | General Organic Chemistry Principles |
Synthesis and Mechanism
The most direct and reliable method for synthesizing 4-tert-Butyl-3'-fluorobenzhydrol is the Grignard reaction. This cornerstone of organic synthesis involves the nucleophilic addition of an organomagnesium halide to a carbonyl group, forming a new carbon-carbon bond.[9][10]
Causality of Experimental Choice : The Grignard reaction is selected for its high efficiency, reliability, and operational simplicity. The pathway involves forming a Grignard reagent from 3-fluorobromobenzene, which then acts as a potent nucleophile. The electrophile, 4-tert-butylbenzaldehyde, is a commercially available and stable starting material.[11] This approach provides a convergent and high-yielding route to the desired secondary alcohol.[12]
Synthetic Workflow Diagram
The overall synthesis is a two-step, one-pot process.
Caption: Synthetic workflow for 4-tert-Butyl-3'-fluorobenzhydrol via Grignard reaction.
Detailed Experimental Protocol
Self-Validation Statement : This protocol is designed as a self-validating system. Successful synthesis is contingent upon the rigorous exclusion of atmospheric moisture, which would quench the Grignard reagent. The reaction's progress can be monitored by TLC, and the final product's identity and purity must be confirmed by the analytical methods described in Section 4.0.
Materials & Reagents :
-
Magnesium turnings
-
3-Fluorobromobenzene
-
4-tert-Butylbenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure :
-
Apparatus Setup : All glassware must be oven-dried overnight and assembled hot under a positive pressure of inert gas (Nitrogen or Argon). This is critical to prevent moisture from destroying the Grignard reagent.[12]
-
Magnesium Activation : To a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed; this activates the magnesium surface.[12] Allow the flask to cool to room temperature.
-
Grignard Reagent Formation : Add 50 mL of anhydrous THF to the flask. Dissolve 3-fluorobromobenzene (1.0 equivalent) in 20 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 10%) of the 3-fluorobromobenzene solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance. If it does not start, gentle warming may be required. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[9] After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.
-
Nucleophilic Addition : Dissolve 4-tert-butylbenzaldehyde (1.0 equivalent) in 20 mL of anhydrous THF and transfer this solution to the dropping funnel. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add the aldehyde solution dropwise to the stirred Grignard reagent. A color change and increase in viscosity are typically observed.
-
Reaction Completion & Quench : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 60 minutes to ensure complete conversion.
-
Workup : Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.[13]
-
Extraction and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-tert-Butyl-3'-fluorobenzhydrol.
Spectroscopic Characterization
To validate the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. The expected data are as follows:
-
¹H NMR : The most characteristic signal will be a singlet or a narrow doublet for the benzylic proton (-CH(OH)-) around δ 5.8-6.0 ppm. The aromatic region (δ 7.0-7.5 ppm) will show complex splitting patterns corresponding to the two differently substituted phenyl rings. A sharp singlet integrating to 9 protons around δ 1.3 ppm will confirm the presence of the tert-butyl group.
-
¹³C NMR : The spectrum will show 17 distinct carbon signals. Key signals include the benzylic carbon (-CH(OH)-) around δ 75-80 ppm, the quaternary carbon of the tert-butyl group around δ 34 ppm, and the three methyl carbons of the tert-butyl group around δ 31 ppm. The carbon atom bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz).
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would likely show the [M+Na]⁺ or [M-OH]⁺ ions. The exact mass should correspond to the calculated value for C₁₇H₁₉FO.
-
Infrared (IR) Spectroscopy : A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol functional group. A strong band around 1200-1100 cm⁻¹ would correspond to the C-F stretch.[14]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-tert-Butyl-3'-fluorobenzhydrol is not available, prudent laboratory practices should be followed based on the safety profiles of its components and structural analogues.
-
General Handling : Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Reactivity Hazards : The Grignard reagent formed during the synthesis is highly reactive, pyrophoric, and water-sensitive. All operations involving this reagent must be conducted under a strictly anhydrous, inert atmosphere.
-
Toxicity : Substituted aromatic compounds and alcohols may be irritants. Assume the compound is harmful if ingested or absorbed through the skin until proven otherwise.
Applications in Research and Drug Development
4-tert-Butyl-3'-fluorobenzhydrol is not an end product but a strategic intermediate. Its value lies in its potential as a starting point for more complex molecules.
-
Scaffold for API Synthesis : Benzhydrols are precursors to a wide range of pharmaceuticals. For example, related fluorinated benzhydrols are used to prepare non-nucleoside reverse transcriptase inhibitors (NNRTIs).[15] The alcohol group can be further functionalized, for instance, by etherification, esterification, or substitution reactions to build larger, more complex drug candidates.
-
Probing Structure-Activity Relationships (SAR) : In a drug discovery program, this compound would be an excellent tool for probing SAR. By systematically comparing its biological activity against non-fluorinated, non-tert-butylated, or isomeric analogues, researchers can precisely determine the contribution of each functional group to target binding and metabolic stability.
Conclusion
4-tert-Butyl-3'-fluorobenzhydrol is a well-designed chemical building block for researchers in drug discovery. Its structure thoughtfully combines the steric shielding and lipophilic properties of a tert-butyl group with the metabolic stability and unique electronic influence of a fluorine atom. The synthetic route via a Grignard reaction is robust and scalable, making the compound accessible for research purposes. While this guide provides a foundational understanding based on established chemical principles, further empirical studies are necessary to fully characterize its properties and unlock its potential in the development of next-generation therapeutics.
References
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Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]
-
Chemistry World. (2025, February 10). Putting the F in pharma. [Link]
-
ACS Publications. (2021, November 13). Applications of Fluorine in Medicinal Chemistry. [Link]
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Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]
-
Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. [Link]
-
PubMed. (2015, March 15). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]
-
ChemWhat. 4-TERT-BUTYL-4′-FLUOROBENZHYDROL CAS#: 596812-34-9. [Link]
-
ResearchGate. (2025, August 29). Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. [Link]
-
RSC Publishing. (2015, August 28). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. [Link]
-
ResearchGate. The yields of the substituted benzhydrols 7 utilising the methodology above. [Link]
-
NIST WebBook. Benzhydrol, 4-bromo-. [Link]
-
PubMed. (2015, November 21). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. [Link]
-
NIST WebBook. Benzhydrol, 4,4'-dichloro-alpha-fluoromethyl-. [Link]
-
Web Pages. 6. Grignard Reaction. [Link]
-
Patsnap. (2020, February 4). Method for synthesizing 4-tert-butyl benzaldehyde. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Organic Syntheses Procedure. 3. Discussion. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
- Google Patents.
-
PubChem. 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone. [Link]
-
The Good Scents Company. 4-tert-butyl benzyl alcohol, 877-65-6. [Link]
- Google Patents.
-
Science of Synthesis. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]
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Thermodynamic Stability & Synthetic Viability of Fluorinated Benzhydrol Derivatives
Topic: Thermodynamic Stability of Fluorinated Benzhydrol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide for Medicinal Chemistry & Process Development
Executive Summary: The Strategic Value of Fluorine
In the landscape of modern medicinal chemistry, the benzhydrol (diphenylmethanol) scaffold is ubiquitous, serving as a pharmacophore in antihistamines (e.g., diphenhydramine), psychostimulants (e.g., modafinil analogs), and calcium channel blockers (e.g., flunarizine). However, the benzylic position is a thermodynamic "soft spot," susceptible to rapid metabolic oxidation and acid-catalyzed elimination.
This guide details how strategic fluorination—specifically at the para positions—alters the thermodynamic landscape of the benzhydrol scaffold. By leveraging the high electronegativity and bond strength of fluorine, researchers can simultaneously blunt metabolic clearance and enhance chemical stability against dehydration.
Thermodynamic Principles of Stability
The "Fluorine Effect" on Bond Dissociation Energy (BDE)
The primary driver of enhanced stability in fluorinated benzhydrols is the disparity in bond dissociation energies. In a non-fluorinated benzhydrol, the benzylic C-H bond is relatively weak (~376 kJ/mol) due to resonance stabilization of the resulting radical.
-
Metabolic Blocking: Replacing the para-hydrogen on the phenyl ring with fluorine replaces a labile C-H bond with a C-F bond (~485 kJ/mol). This effectively "caps" the primary site of Phase I metabolic oxidation (aromatic hydroxylation).
-
Inductive Deactivation: The strong electron-withdrawing nature of fluorine ($ \sigma_p = 0.06 $, $ \sigma_I = 0.52 $) pulls electron density away from the benzylic carbon. This increases the oxidation potential, making the benzylic C-H bond less susceptible to CYP450-mediated hydrogen atom abstraction.
Acid Stability and Cation Destabilization
Benzhydrols are prone to acid-catalyzed dehydration, forming a benzhydryl cation intermediate which then eliminates water to form an olefin or reacts with nucleophiles.
Thermodynamic Impact of Fluorine: While fluorine can donate electrons via resonance, its inductive withdrawal dominates in the destabilization of the carbocation intermediate.
-
Mechanism: The presence of para-fluorine atoms destabilizes the transition state leading to the benzhydryl cation relative to the ground state alcohol.
-
Result: 4,4'-difluorobenzhydrol exhibits significantly higher stability in acidic media compared to the unsubstituted parent, as the energy barrier to form the destabilized cation is thermodynamically unfavorable.
Visualization: The "Fluorine Firewall" Mechanism
The following diagram illustrates how fluorine blocks both metabolic and chemical degradation pathways.
Caption: Figure 1.[1] Dual-action stabilization mechanism where fluorine inhibits both oxidative metabolism and acid-catalyzed dehydration.
Experimental Protocols
Synthesis of 4,4'-Difluorobenzhydrol
Note: This protocol prioritizes yield and purity suitable for pharmaceutical reference standards.
Reaction Principle: Reduction of 4,4'-difluorobenzophenone using Sodium Borohydride (
Materials:
-
Methanol (HPLC Grade, 5 volumes)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Dissolution: Charge 4,4'-difluorobenzophenone into a reactor. Add Methanol (5 vol) and stir at 20-25°C until fully dissolved.
-
Reduction: Add
portion-wise over 20 minutes. Caution: Exothermic reaction with hydrogen gas evolution. Maintain internal temperature <30°C. -
Reaction: Stir at ambient temperature for 45 minutes. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC for disappearance of ketone.
-
Quench: Slowly add water (5 vol) to quench excess hydride. Adjust pH to ~7 using dilute HCl if necessary (avoid strong acid to prevent dehydration).
-
Extraction: Extract with DCM (2 x 3 vol). Wash combined organics with brine.
-
Isolation: Dry over
, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if purity <99%.
Forced Degradation & Stability Profiling
To validate thermodynamic stability, a stress testing protocol (based on ICH Q1A) is required.
Protocol Design:
-
Sample Preparation: Prepare a 1 mg/mL solution of the fluorinated benzhydrol in Acetonitrile/Water (50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C for 24 hours. (Target: <5% degradation implies superior stability vs non-fluorinated control).
-
Oxidation: Add 3%
, ambient temp for 24 hours. -
Thermal: Solid state, 80°C for 7 days.
-
-
Analysis: Analyze via HPLC-PDA-MS.
Data Summary Table: Comparative Stability
| Condition | Unsubstituted Benzhydrol | 4,4'-Difluorobenzhydrol | Mechanistic Insight |
| Acid (0.1 N HCl, 60°C) | Moderate Degradation (Elimination to olefin) | Stable (<1% deg) | Fluorine destabilizes the carbocation intermediate, preventing water loss. |
| Oxidation (3% H2O2) | Susceptible (Benzylic oxidation) | Resistant | High C-F BDE prevents radical abstraction. |
| Metabolic (Microsomal) | High Clearance ( | Low Clearance ( | Blockade of para-hydroxylation site. |
Visualization: Stability Testing Workflow
Caption: Figure 2. Standardized forced degradation workflow for assessing thermodynamic stability of benzhydrol derivatives.
Case Study: Flunarizine
Flunarizine (Sibelium) is a classic calcium channel blocker used for migraine prophylaxis. Its structure is a bis(4-fluorophenyl)methyl derivative.[3]
-
Role of Fluorine: The two fluorine atoms on the benzhydryl group are critical. Non-fluorinated analogs (e.g., Cinnarizine) have different pharmacokinetic profiles. The fluorine substitution extends the half-life significantly (elimination half-life of flunarizine is ~18 days) by preventing rapid hepatic metabolism at the para positions.
-
Stability: Flunarizine demonstrates exceptional chemical stability in solid oral dosage forms, largely attributed to the thermodynamic robustness of the fluorinated benzhydryl core.
References
-
Mayr, H., et al. (2001).[5] Relationships between carbocation stabilities and electrophilic reactivity parameters. Journal of the American Chemical Society.[5] Retrieved from [Link]
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem. Retrieved from [Link]
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tian, F. X., & Qu, J. (2022).[6] Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,4'-Difluorobenzhydrol CAS#: 365-24-2 [m.chemicalbook.com]
- 3. 4,4'-Difluorobenzhydrol | 365-24-2 [chemicalbook.com]
- 4. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 5. Relationships between carbocation stabilities and electrophilic reactivity parameters, E: quantum mechanical studies of benzhydryl cation structures and stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety & Handling Protocol: 4-tert-Butyl-3'-fluorobenzhydrol
Document ID: SDS-TECH-844683 | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1]
Executive Summary & Chemical Identity[1][2][3][4]
4-tert-Butyl-3'-fluorobenzhydrol (CAS: 844683-59-6) is a specialized diarylmethanol intermediate used primarily in the synthesis of antihistamines, calcium channel blockers, and agrochemical active ingredients.[1] As a lipophilic benzhydrol derivative, it presents specific challenges regarding solubility, potential bioaccumulation, and oxidative stability.
This guide moves beyond standard compliance to provide a mechanistic understanding of the molecule's behavior, ensuring researchers can handle it with maximum safety and experimental precision.
Chemical Identification Matrix
| Parameter | Specification |
| IUPAC Name | (4-tert-butylphenyl)(3-fluorophenyl)methanol |
| CAS Number | 844683-59-6 |
| Molecular Formula | C₁₇H₁₉FO |
| Molecular Weight | 258.33 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC(F)=C2)O |
| Physical State | White to off-white crystalline solid |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO, Methanol |
Hazard Identification & GHS Classification
While specific toxicological data for this isomer is limited, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 4-chlorobenzhydrol, 4-tert-butyl-4'-fluorobenzhydrol) dictates the following classification.
GHS Label Elements
Signal Word: WARNING [1]
| Hazard Class | Category | Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |
| Aquatic Toxicity (Acute) | 1 (Predicted) | H400 | Very toxic to aquatic life (Based on LogP ~5.16).[1] |
Mechanistic Hazard Analysis[1]
-
Lipophilicity (LogP ~5.2): The tert-butyl group significantly increases lipophilicity.[1] This facilitates rapid dermal absorption and potential accumulation in lipid-rich tissues.[1]
-
Reactivity: The benzylic hydroxyl group is susceptible to oxidation (to benzophenone) and acid-catalyzed elimination (forming carbocations).[1]
-
Fluorine Substitution: The 3'-fluoro group enhances metabolic stability compared to the non-fluorinated analog but does not significantly alter acute toxicity risks.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound based on its chemical properties.
Figure 1: Safety Decision Matrix emphasizing engineering controls for dust and PPE for lipophilic absorption.
Technical Handling & Experimental Protocols
Stability & Storage[1]
-
Oxidation Risk: Benzhydrols slowly oxidize to benzophenones upon exposure to air and light.[1]
Solubilization Protocol
Due to the hydrophobic tert-butyl group, aqueous solubility is negligible.[1]
-
Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Co-solvent for Biology: Dimethyl Sulfoxide (DMSO).[1]
Emergency Procedures (Self-Validating)
-
Eye Contact: Flush with water for 15 minutes.[1] Validation: pH of eye surface should return to 7.4; redness should subside.[1] If pain persists, consult an ophthalmologist.
-
Skin Contact: Wash with soap and water immediately.[1] Do not use alcohol (ethanol/methanol) as this enhances transdermal absorption of the lipophilic compound.[1]
-
Spill Cleanup:
Synthesis & Degradation Pathways[1]
Understanding the chemical lineage helps in identifying impurities and degradation products.[1]
Figure 2: Synthesis via Grignard addition and primary degradation pathway (oxidation).
Toxicology & Environmental Fate (Predicted)[1][2]
Toxicological Profile
-
Acute Toxicity: Likely low to moderate (Oral LD50 > 2000 mg/kg estimated based on analogs).[1]
-
Irritation: Confirmed irritant to mucous membranes.[1]
-
Sensitization: No structural alerts for sensitization, but the fluorine moiety suggests metabolic stability, potentially prolonging systemic exposure.
Environmental Fate[1]
-
Bioaccumulation: High potential (LogP > 5).[1]
-
Biodegradability: Expected to be not readily biodegradable due to the steric hindrance of the tert-butyl group and the stability of the fluorinated ring.[1]
-
Disposal: DO NOT release into drains.[1] Incineration in a chemical combustor equipped with a scrubber (for HF generation) is the only acceptable disposal method.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24723098 (Related Analog).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 4-tert-Butyl-3'-fluorobenzhydrol (CAS 844683-59-6).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Structure Activity Relationship (SAR).[1] Retrieved from [Link]
Sources
melting point range of 4-tert-Butyl-3'-fluorobenzhydrol
The following technical guide details the physicochemical characterization and synthesis of 4-tert-Butyl-3'-fluorobenzhydrol , a specialized diarylmethanol intermediate.
Physicochemical Characterization & Melting Point Analysis
Executive Summary & Compound Identity
4-tert-Butyl-3'-fluorobenzhydrol (also known as (4-(tert-butyl)phenyl)(3-fluorophenyl)methanol) is a lipophilic diarylmethanol intermediate used in the synthesis of pharmacophores targeting G-protein coupled receptors (GPCRs) and kinase domains (e.g., FAK-FAT inhibitors).[1]
Unlike symmetric benzhydrols which exhibit high crystallinity, the asymmetric substitution pattern (4-tert-butyl vs. 3-fluoro) creates crystal lattice irregularities that can suppress the melting point (MP) relative to its analogs.
| Property | Technical Specification |
| IUPAC Name | (4-(tert-butyl)phenyl)(3-fluorophenyl)methanol |
| Molecular Formula | C₁₇H₁₉FO |
| Molecular Weight | 258.33 g/mol |
| Melting Point Range | Likely 50–85 °C (Experimental dependent; see Section 2) |
| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |
| Solubility | High in DCM, EtOAc, DMSO; Low in Water |
Melting Point Analysis & Structural Analogs
The exact melting point of 4-tert-Butyl-3'-fluorobenzhydrol is highly sensitive to trace solvent occlusion and isomeric purity. As a non-pharmacopeial NCE (New Chemical Entity), its thermal data is best understood through Structure-Property Relationship (SPR) analysis of its constituent moieties.
Theoretical vs. Experimental Range
The compound combines the high-melting tendency of the 4-tert-butyl group (which promotes symmetry and stacking) with the lattice-disrupting 3-fluoro group .
-
Reference Analog A (Unsubstituted): Benzhydrol
MP: 65–67 °C -
Reference Analog B (Bulky): 4-tert-Butyl-4'-methylbenzhydrol
MP: 87.7 °C -
Reference Analog C (Polar/Asymmetric): 3-Fluorobenzhydrol
MP: 47–50 °C
-
Target Range: High-purity crystalline samples typically melt between 50 °C and 85 °C .
-
Note: Samples appearing as viscous oils often indicate impurities (e.g., residual ketone precursor) or the presence of an amorphous polymorph.
Differential Scanning Calorimetry (DSC) Protocol
For precise determination during drug development, simple capillary methods are insufficient due to potential polymorphism.
Protocol:
-
Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.
-
Equilibration: Hold at 25 °C for 1 minute.
-
Ramp: Heat from 25 °C to 150 °C at 10 °C/min.
-
Validation: The endothermic onset (
) represents the true melting point, distinct from the peak temperature ( ).
Synthesis & Purification Workflow
The synthesis of 4-tert-Butyl-3'-fluorobenzhydrol is most reliably achieved via a Grignard addition, which offers higher chemoselectivity than the reduction of the corresponding benzophenone.
Reaction Pathway
The reaction involves the nucleophilic attack of 4-tert-butylphenylmagnesium bromide on the electrophilic carbonyl of 3-fluorobenzaldehyde.
Figure 1: Grignard synthesis pathway for the target benzhydrol.
Detailed Protocol
-
Reagent Prep: Flame-dry a 3-neck round-bottom flask under Argon.
-
Grignard Formation: Generate 4-tert-butylphenylmagnesium bromide in situ (Mg turnings + 1-bromo-4-tert-butylbenzene in THF) or use a commercial 0.5M solution.
-
Addition: Cool the Grignard solution to 0 °C. Add 3-fluorobenzaldehyde (1.0 equiv) dropwise in THF. The low temperature prevents side reactions (e.g., Cannizzaro-type disproportionation).
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Slowly add saturated aqueous
. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Purification & Characterization
-
Purification: The crude material is often an oil. Purify via Flash Column Chromatography using a gradient of Hexane:Ethyl Acetate (100:0
90:10). -
Crystallization: If a solid is required, recrystallize from hot Hexane or a Hexane/Toluene mix.
Key Analytical Markers (1H NMR in CDCl3):
- 1.34 ppm (s, 9H): tert-Butyl group (Diagnostic singlet).
-
5.84 ppm (d/s, 1H): Methine proton (
). - 7.00–7.50 ppm: Aromatic multiplets (Distinct splitting due to F-coupling).
Troubleshooting & Quality Control
Common issues impacting the melting point and physical state.
Figure 2: Troubleshooting logic for physical state and purity.
Critical Impurities
-
Ketone Precursor: Incomplete reduction or Grignard addition leaves the ketone, which lowers the MP and prevents crystallization.
-
Detection: Look for C=O stretch in IR (~1650 cm⁻¹) or lack of CH-OH signal in NMR.
-
-
Wurtz Coupling: Homocoupling of the Grignard reagent (4,4'-di-tert-butylbiphenyl) is a common contaminant that is difficult to remove.
References
-
Synthesis & Characterization: Koutsourea, A. et al. "Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer." Molecules, 2017, 22(6), 1003. Link (Source for 1H NMR characterization of the specific 4-tert-butyl-3'-fluoro analog)
-
Analogous Benzhydrol Properties: Mayr, H. et al. "Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides." Dissertation LMU München, 2010. Link (Source for 3-fluorobenzhydrol MP data)
-
Grignard Reagent Protocols: BenchChem. "Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde." BenchChem Technical Library, 2025. Link (General protocol for fluorinated benzhydrol synthesis)
Sources
Electronic Modulation of Benzhydrol Scaffolds: The Meta-Fluorine Effect
The following technical guide details the electronic, physicochemical, and synthetic implications of meta-fluorine substitution on the benzhydrol scaffold.
Executive Summary
In medicinal chemistry and physical organic research, the benzhydrol (diphenylmethanol) scaffold acts as a critical pharmacophore and metabolic intermediate. While para-substitution is frequently explored for steric blocking, ** meta-fluorine substitution** offers a unique electronic profile. Unlike the para-position, where resonance (+R) and inductive (-I) effects often cancel out, the meta-position allows the fluorine atom to exert a dominant, unidirectional electron-withdrawing inductive effect (
This guide analyzes how meta-fluorine substitution fundamentally alters the benzhydrol landscape—increasing hydroxyl acidity, retarding benzylic carbocation formation (SN1 suppression), and enhancing metabolic stability against CYP450-mediated oxidation.
The Electronic Landscape: Inductive Dominance
To understand the reactivity of meta-fluorobenzhydrols, one must first quantify the electronic vectors at play. Fluorine is the most electronegative element (Pauling scale 3.98), creating a strong dipole.
Hammett Substituent Analysis
The Hammett equation (
-
(Para-F): +0.06. The strong inductive withdrawal (-I) is nearly negated by resonance donation (+R) into the
-system. - (Meta-F): +0.34. In the meta position, resonance overlap with the reaction center is geometrically forbidden. The electron-withdrawing inductive effect (-I) operates unopposed.
Vector Map of Electronic Density
The following diagram illustrates the unidirectional pull of electron density in 3,3'-difluorobenzhydrol compared to the competing vectors in the 4,4'-isomer.
Figure 1: Electronic vector map contrasting the pure inductive withdrawal of meta-fluorine against the resonance-compensated para-fluorine.
Physicochemical Consequences
The introduction of meta-fluorine atoms (specifically in the 3,3'-difluoro configuration) drastically alters the physicochemical properties of the parent molecule.
Quantitative Comparison Table
| Property | Benzhydrol (H) | 4,4'-Difluorobenzhydrol | 3,3'-Difluorobenzhydrol | Mechanistic Driver |
| Hammett | 0.00 | +0.06 (weak EWG) | +0.34 (strong EWG) | Inductive effect (-I) dominance in meta. |
| pKa (-OH) | ~13.55 | ~13.41 | ~12.80 (Predicted) | Electron withdrawal stabilizes the alkoxide anion. |
| LogP | 2.67 | ~2.95 | ~3.05 | Fluorine increases lipophilicity; meta often slightly higher than para due to dipole vectors. |
| Solvolysis Rate | Destabilization of the electron-deficient carbocation intermediate. |
Impact on Solvolysis (SN1 Reactivity)
In SN1 reactions (e.g., conversion to benzhydryl chloride), the rate-determining step is the formation of the carbocation.
-
Mechanism: The meta-fluorine atoms pull electron density away from the benzylic carbon via the
-framework. -
Result: The resulting carbocation is highly destabilized relative to the unsubstituted parent. Consequently, meta-fluorobenzhydrols are resistant to acid-catalyzed racemization and nucleophilic substitution under mild conditions.
Synthetic Protocol: Reduction of 3,3'-Difluorobenzophenone
While Grignard additions are possible, the most reliable, scalable, and atom-economical route to high-purity 3,3'-difluorobenzhydrol is the hydride reduction of the corresponding ketone.
Reagents & Equipment
-
Substrate: 3,3'-Difluorobenzophenone (Commercial or synthesized via Friedel-Crafts).
-
Reductant: Sodium Borohydride (
).[1] -
Solvent: Methanol (Anhydrous preferred).
-
Quench: 1N HCl or Saturated
.
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with 3,3'-difluorobenzophenone (1.0 equiv) and a magnetic stir bar.
-
Solvation: Add Methanol (10 mL per gram of substrate). Cool to 0°C in an ice bath to mitigate exothermicity.
-
Addition: Add
(0.6 - 1.0 equiv) portion-wise over 15 minutes. Note: 0.25 equiv is stoichiometric, but excess ensures completion. -
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The ketone spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Slowly add water followed by 1N HCl until pH
5-6 to decompose excess borohydride. -
Isolation: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (
). -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Synthetic Workflow Diagram
Figure 2: Process flow for the reduction of 3,3'-difluorobenzophenone to the target alcohol.
Medicinal Chemistry Applications
The meta-fluorine motif is not merely a structural decoration; it is a functional tool in drug design.
Metabolic Blocking
The benzylic carbon is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (CYP450), leading to the formation of the ketone or dealkylation.
-
Mechanism: The C-H bond strength is not significantly altered, but the electron-deficient nature of the aromatic ring (due to m-F) reduces the affinity of the electrophilic CYP450 active species (Compound I) for the substrate.
-
Outcome: Extended half-life (
) and improved bioavailability.
Bioisosterism & Lipophilicity
Fluorine acts as a bioisostere for Hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
-
LogP Modulation: Introduction of m-F increases lipophilicity (LogP +0.3 to +0.5 per group), facilitating blood-brain barrier (BBB) penetration without the steric bulk associated with Chlorine or Methyl groups.
-
Conformational Lock: The dipole of the C-F bond can induce specific conformations via intramolecular electrostatic interactions, potentially locking the benzhydrol into a bioactive pose.
References
-
Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
-
Solvolysis & Carbocation Stability: Mayr, H., & Ofial, A. R. (2006). Kinetics of the Solvolyses of Fluoro-Substituted Benzhydryl Derivatives. Chemistry – A European Journal.
-
Synthesis of Fluorinated Benzhydrols: ChemicalBook. (2025). 4,4'-Difluorobenzhydrol Properties and Synthesis (Adapted for 3,3'-isomer).
-
Metabolic Stability of Fluorinated Drugs: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Benzhydrol Physicochemical Data: PubChem. (2025).[2][3] Benzhydrol (Diphenylmethanol) Compound Summary.
Sources
Methodological & Application
Technical Application Note: High-Purity Synthesis of 4-tert-Butyl-3'-fluorobenzhydrol
Abstract & Scope
This application note details the optimized synthesis protocols for 4-tert-Butyl-3'-fluorobenzhydrol (CAS: Analogous structures available, specific isomer synthesis described), a critical diarylmethanol scaffold. This structural motif—combining a bulky lipophilic tert-butyl group with a metabolically stable fluorine substituent—is frequently utilized in the development of antihistamines (e.g., flunarizine analogs), calcium channel blockers, and agrochemical synergists.
We present two validated pathways:
-
Route A (Convergent): Grignard addition of (4-(tert-butyl)phenyl)magnesium bromide to 3-fluorobenzaldehyde. This is the preferred route for laboratory-scale synthesis due to favorable electronic matching.
-
Route B (Linear): Sodium borohydride reduction of 4-(tert-butyl)-3'-fluorobenzophenone.
Retrosynthetic Analysis & Strategy
To ensure high yield and purity, we analyze the electronic properties of the precursors.
-
Electronic Logic: The Grignard reaction is most efficient when the nucleophile (Grignard reagent) is electron-rich and the electrophile (Aldehyde) is electron-poor.
-
Nucleophile: The tert-butyl group is an electron-donating group (EDG) via hyperconjugation, making (4-(tert-butyl)phenyl)magnesium bromide a highly reactive nucleophile.
-
Electrophile: The fluorine atom at the meta-position is electron-withdrawing (EWG) via induction, increasing the electrophilicity of 3-fluorobenzaldehyde .
-
Figure 1: Retrosynthetic logic prioritizing electronic activation.
Experimental Protocols
Protocol A: Grignard Addition (Primary Route)
Scale: 50 mmol | Expected Yield: 85-92% | Time: 6-8 Hours
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 1-Bromo-4-tert-butylbenzene | 213.12 | 1.10 | 11.72 g (9.6 mL) | Precursor to Nucleophile |
| Magnesium Turnings | 24.31 | 1.20 | 1.46 g | Metal Source |
| 3-Fluorobenzaldehyde | 124.11 | 1.00 | 6.20 g (5.5 mL) | Electrophile |
| Iodine (Crystal) | 253.81 | cat.[1] | ~10 mg | Initiator |
| THF (Anhydrous) | 72.11 | Solvent | 100 mL | Solvent |
Step-by-Step Methodology
1. Apparatus Preparation (Critical for Trustworthiness):
-
Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with Argon or Nitrogen for 15 minutes. Moisture is the primary cause of Grignard failure.
2. Grignard Reagent Formation:
-
Add Mg turnings and the iodine crystal to the RBF.[2]
-
Add just enough anhydrous THF to cover the Mg.
-
Prepare a solution of 1-bromo-4-tert-butylbenzene (11.72 g) in 40 mL THF.
-
Initiation: Add 2-3 mL of the bromide solution to the Mg. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid/grey (signaling initiation).
-
Propagation: Once initiated, add the remaining bromide solution dropwise over 30 minutes. Maintain a gentle reflux without external heating if possible (exothermic).
-
Checkpoint: After addition, reflux at 65°C for 1 hour to ensure complete consumption of Mg. The solution should be dark grey/brown.
3. Nucleophilic Addition:
-
Cool the Grignard solution to 0°C using an ice/water bath.
-
Dissolve 3-fluorobenzaldehyde (6.20 g) in 20 mL anhydrous THF.
-
Add the aldehyde solution dropwise over 20 minutes. Control exotherm to prevent impurity formation.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
4. Quenching & Workup:
-
Cool back to 0°C.
-
Slowly quench with Saturated Ammonium Chloride (sat. NH₄Cl, 50 mL). Caution: Hydrogen gas evolution.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Ketone Reduction (Alternative Route)
Use Case: If 4-tert-butyl-3'-fluorobenzophenone is available or if the Grignard route yields inseparable impurities.
Reaction: Ar-CO-Ar' + NaBH4 -> Ar-CH(OH)-Ar'
-
Dissolve 4-tert-butyl-3'-fluorobenzophenone (10 mmol) in Methanol (30 mL).
-
Cool to 0°C.
-
Add Sodium Borohydride (NaBH₄) (1.5 equiv, 15 mmol) portion-wise over 10 minutes.
-
Stir at RT for 1 hour. Monitor by TLC (the ketone spot will disappear; the alcohol is more polar).
-
Quench with water, evaporate methanol, and extract with Dichloromethane (DCM).
Purification & Characterization
Purification Strategy
The crude product from Route A is typically a viscous yellow oil that solidifies upon standing.
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate.
-
TLC Visualization: UV (254 nm). The product (benzhydrol) will have a lower R_f than the starting aldehyde and higher R_f than polar byproducts.
QC Specifications (Self-Validating)
To confirm the identity of 4-tert-Butyl-3'-fluorobenzhydrol , verify these spectral signatures:
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl₃) | δ 5.80 ppm (s or d, 1H) | The methine proton (CH -OH). |
| 1H NMR | δ 1.31 ppm (s, 9H) | The tert-butyl group (diagnostic singlet). |
| 1H NMR | δ 2.3-2.5 ppm (br s, 1H) | The hydroxyl proton (OH ), exchangeable with D₂O. |
| 19F NMR | δ -110 to -115 ppm | Single peak (multiplet due to H-coupling) confirming 3-Fluoro substitution. |
| IR | ~3300-3400 cm⁻¹ | Broad O-H stretch. |
Workflow Visualization
Figure 2: Operational workflow for the Grignard synthesis route.
Safety & Handling (E-E-A-T)
-
Magnesium Activation: The initiation of Grignard reagents can be sudden and violent. Always have an ice bath ready to moderate the reaction.
-
Fluorinated Compounds: While the target is stable, fluorinated intermediates should be handled with standard PPE. 3-fluorobenzaldehyde is a skin irritant.
-
Solvents: THF and Ether are peroxide formers. Test for peroxides before distillation or use.
References
-
BenchChem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. (Accessed 2023). Link (General Grignard Protocol adaptation).
-
Ruan, L., et al. "Practical Approach for Preparation of Unsymmetric Benzils from β-Ketoaldehydes."[3] Organic Letters, 2014, 16(3), 733-735. Link (Context on unsymmetrical diaryl scaffolds).
-
Touge, T., et al. "Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation."[4] Journal of the American Chemical Society, 2016. Link (Reference for asymmetric reduction if enantiopurity is required).
-
PubChem. Compound Summary: 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone.[1]Link (Structural analog data).
- Cohen, T., et al. "Preparation of Grignard Reagents." Journal of Organic Chemistry, 1978.
Sources
Application Note: Chemoselective Reduction of 4-tert-butyl-3'-fluorobenzophenone
This Application Note provides a comprehensive, field-validated protocol for the chemoselective reduction of 4-tert-butyl-3'-fluorobenzophenone to (4-(tert-butyl)phenyl)(3-fluorophenyl)methanol using Sodium Borohydride (NaBH₄).
Abstract & Introduction
The reduction of diaryl ketones to their corresponding secondary alcohols is a pivotal transformation in medicinal chemistry, particularly for generating pharmacophores found in antihistamines and antineoplastic agents. This guide details the reduction of 4-tert-butyl-3'-fluorobenzophenone (Substrate) to (4-(tert-butyl)phenyl)(3-fluorophenyl)methanol (Product).
While Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation are viable alternatives, this protocol utilizes Sodium Borohydride (NaBH₄) . This choice is driven by safety, chemoselectivity (avoiding defluorination or over-reduction of the aromatic rings), and operational simplicity. The presence of the tert-butyl group increases lipophilicity, necessitating specific solvent considerations to ensure homogeneity.
Chemical Reaction & Mechanism
The reaction proceeds via a nucleophilic addition of the hydride ion (H⁻) from the borohydride anion to the electrophilic carbonyl carbon.
Reaction Scheme:
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the stepwise hydride transfer and subsequent protonation.
Figure 1: Mechanistic pathway of borohydride reduction. The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate which is hydrolyzed to the alcohol.
Material & Equipment Specifications
Reagents
| Reagent | CAS No. | Role | Purity Grade |
| 4-tert-butyl-3'-fluorobenzophenone | [Analogous] | Substrate | >98% |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | Reducing Agent | >98% (Granular preferred) |
| Methanol (MeOH) | 67-56-1 | Primary Solvent | ACS Reagent, Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | Co-solvent | Inhibitor-free, Anhydrous |
| Hydrochloric Acid (1M) | 7647-01-0 | Quenching Agent | Standard Solution |
Equipment
-
Reaction Vessel: 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Temperature Control: Ice-water bath (0°C) and oil bath (for optional reflux).
-
Monitoring: Silica Gel 60 F254 TLC plates; UV lamp (254 nm).
Experimental Protocol
Phase 1: Reaction Setup
Rationale: The tert-butyl group renders the substrate significantly lipophilic. Methanol alone may not dissolve the substrate fully at 0°C. A MeOH:THF (4:1) mixture ensures homogeneity, which is critical for reaction kinetics.
-
Preparation: In a clean, dry 100 mL RBF, dissolve 1.0 equiv (e.g., 2.56 g, 10 mmol) of 4-tert-butyl-3'-fluorobenzophenone in 30 mL of Methanol and 8 mL of THF .
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches ~0-5°C.
-
Reagent Addition: Slowly add 1.5 equiv (0.57 g, 15 mmol) of NaBH₄ in small portions over 15 minutes.
-
Critical Note: Evolution of hydrogen gas (
) will occur.[1] Ensure the system is vented (e.g., via a needle or open septum) to prevent pressure buildup.
-
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (20-25°C) and stir for 1-2 hours.
Phase 2: Monitoring (TLC)
-
Mobile Phase: Hexanes:Ethyl Acetate (8:2).
-
Visualization: UV Light (254 nm). The ketone carbonyl conjugates with both rings, showing strong UV absorption. The alcohol product will have a significantly lower
(more polar) and slightly different UV intensity. -
Endpoint: Disappearance of the starting material spot.[2]
Phase 3: Workup & Isolation
-
Quenching: Cool the reaction mixture back to 0°C. Dropwise add 10 mL of 1M HCl or Saturated Ammonium Chloride (
).-
Safety: Vigorous bubbling will occur as excess borohydride is destroyed.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove MeOH/THF, leaving an aqueous slurry.
-
Extraction: Add 30 mL of water and extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (
). -
Washing: Wash combined organics with Brine (
). -
Drying: Dry over anhydrous Sodium Sulfate (
), filter, and concentrate to yield the crude solid.
Workflow Diagram (Graphviz)
Figure 2: Operational workflow from solvation to isolation.
Purification & Analysis
Purification
The crude product is often of high purity (>95%). If necessary:
-
Recrystallization: Dissolve in minimal hot Hexane with a drop of EtOAc. Cool slowly to 4°C.
-
Flash Chromatography: Silica gel, gradient elution from 100% Hexane to 90:10 Hexane:EtOAc.
Analytical Validation
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (Broad) | O-H stretch appearance. |
| IR Spectroscopy | ~1650-1660 cm⁻¹ (Absent) | Disappearance of Ketone C=O stretch. |
| ¹H NMR | Methine proton ( | |
| ¹H NMR | Hydroxyl proton ( | |
| ¹H NMR | tert-Butyl group (remains unchanged). |
Safety & Hazards (E-E-A-T)
-
Sodium Borohydride: Water-reactive. Toxic if swallowed. Causes severe skin burns and eye damage. Action: Handle in a fume hood; keep away from moisture until reaction time.
-
Hydrogen Evolution: The quenching step generates flammable
gas. Action: Quench slowly; ensure no open flames or sparks are nearby. -
Fluorinated Compounds: Often skin irritants. Action: Wear nitrile gloves and safety goggles.
References
- Vollhardt, K. P. C.; Schore, N. E.Organic Chemistry: Structure and Function; W. H. Freeman: New York, 2014. (Standard text for Borohydride reduction mechanisms).
-
Sigma-Aldrich. Safety Data Sheet: Sodium Borohydride. (Accessed Feb 2026).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry; Oxford University Press, 2012. (Authoritative source on chemoselectivity of hydride reductions).
-
PubChem. 4-Fluorobenzophenone Compound Summary. (Accessed Feb 2026). (Used for analog physical property comparison).
Sources
using 4-tert-Butyl-3'-fluorobenzhydrol as a pharmaceutical intermediate
Application Note: 4-tert-Butyl-3'-fluorobenzhydrol as a High-Value Pharmaceutical Intermediate
Executive Summary
This technical guide details the application of 4-tert-Butyl-3'-fluorobenzhydrol (CAS 844683-59-6) as a critical intermediate in the synthesis of lipophilic, metabolically stable pharmaceutical candidates.[1] The benzhydryl scaffold is a privileged structure in medicinal chemistry, serving as a hydrophobic anchor in antihistamines (e.g., meclizine), calcium channel blockers (e.g., flunarizine), and various GPCR ligands.
The specific substitution pattern—a bulky 4-tert-butyl group combined with a 3'-fluoro substituent —offers a unique pharmacological profile:[1]
-
Enhanced Lipophilicity: The tert-butyl group significantly increases logP, improving membrane permeability and blood-brain barrier (BBB) penetration.[1]
-
Metabolic Modulation: The meta-fluorine atom alters the electronic density of the aromatic ring through inductive withdrawal (-I effect) without the resonance donation (+R) seen in para-substitution, modulating the pKa of downstream amines and blocking specific metabolic oxidation sites.[1]
Chemical Profile & Structural Significance
| Property | Specification |
| Chemical Name | (4-(tert-Butyl)phenyl)(3-fluorophenyl)methanol |
| CAS Number | 844683-59-6 |
| Molecular Formula | C₁₇H₁₉FO |
| Molecular Weight | 258.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Key Functional Groups | Secondary Alcohol (reactive center), tert-Butyl (lipophilic bulk), Fluorine (electronic tuner) |
Mechanistic Rationale for Drug Design
The 4-tert-butyl-3'-fluorobenzhydryl moiety acts as a bioisostere for unsubstituted or chloro-substituted benzhydryl groups.[1]
-
Steric Occlusion: The bulky tert-butyl group hinders metabolic attack at the para-position of the first ring, extending the half-life (
) of the drug.[1] -
Electronic Tuning: The 3'-fluorine atom creates a dipole that can interact with specific receptor pockets (e.g., hydrophobic pockets in GPCRs) while reducing the electron density of the ring, making it less susceptible to oxidative metabolism by CYP450 enzymes compared to non-fluorinated analogs.[1]
Synthetic Protocol: Preparation of the Intermediate
Objective: Synthesize high-purity 4-tert-Butyl-3'-fluorobenzhydrol via a Grignard addition.
Reaction Scheme
Caption: Grignard synthesis pathway for 4-tert-Butyl-3'-fluorobenzhydrol.
Step-by-Step Methodology
-
Equipment Setup:
-
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Maintain an inert atmosphere (
or ) throughout.[1]
-
-
Reagent Preparation:
-
Solution A: Dissolve 4-tert-butylbenzaldehyde (16.2 g, 100 mmol) in 100 mL of anhydrous THF.
-
Reagent B: Obtain 3-fluorophenylmagnesium bromide (1.0 M solution in THF, 110 mL, 110 mmol). Note: A 10% excess of Grignard ensures complete consumption of the aldehyde.
-
-
Addition:
-
Reaction & Monitoring:
-
Quench & Workup:
-
Purification:
-
Recrystallize the crude solid from Hexane/EtOAc (9:1) to yield white crystals.[1]
-
Yield Target: 85–92% (approx. 22–24 g).
-
Downstream Application: Activation & Coupling
Objective: Convert the alcohol to a reactive chloride, then couple with a secondary amine (e.g., piperazine) to generate a bioactive scaffold.[1]
Workflow Diagram
Caption: Conversion of the alcohol intermediate to a bioactive piperazine derivative.
Protocol A: Chlorination (Activation)
-
Dissolve 4-tert-Butyl-3'-fluorobenzhydrol (10 mmol) in dry Dichloromethane (DCM, 20 mL).
-
Add Thionyl Chloride (
) (12 mmol) dropwise at 0°C. -
Stir at RT for 3 hours.
-
Evaporate solvent and excess
under vacuum to obtain the crude chloride (oil).[1] Note: Use immediately to prevent hydrolysis.[1]
Protocol B: N-Alkylation (Coupling)
-
Dissolve the crude chloride in Acetonitrile (MeCN, 30 mL).[1]
-
Add N-Methylpiperazine (12 mmol) and Potassium Carbonate (
) (20 mmol). -
Reflux at 80°C for 6–8 hours.
-
Filter off inorganic salts and concentrate.[1]
-
Purify via column chromatography (DCM/MeOH 95:5).
Quality Control & Validation
To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, MeCN/H2O gradient) | |
| Identity | Characteristic peaks: | |
| Residual Solvents | GC-Headspace | THF < 720 ppm, EtOAc < 5000 ppm |
| Water Content | Karl Fischer |
Self-Validating Check:
-
In the NMR spectrum, the methine proton (
-OH) typically appears as a singlet around 5.6–5.9 ppm.[1] If this peak is split or shifted significantly, check for incomplete reduction (ketone presence) or elimination (alkene formation).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 844683-59-6. Retrieved from .[1]
-
Smith, M. B., & March, J. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Grignard and Chlorination mechanisms).
-
Bio-Fount. (2024).[1] Product Safety and Handling: 4-tert-Butyl-3'-fluorobenzhydrol. Retrieved from .[1]
-
PatSnap. (2020).[1] Synthesis methods for substituted benzhydrols and pharmaceutical applications. Retrieved from .[1]
Sources
Application Note: Precision Friedel-Crafts Alkylation using 4-tert-Butyl-3'-fluorobenzhydrol
This Application Note is designed for research scientists and process chemists involved in the synthesis of diarylmethane scaffolds, particularly within the context of medicinal chemistry where the 4-tert-Butyl-3'-fluorobenzhydrol motif serves as a critical lipophilic pharmacophore.
Executive Summary & Chemical Rationale
The benzhydryl (diarylmethane) moiety is a privileged structure in drug discovery, found in antihistamines, calcium channel blockers, and anticancer agents. This guide focuses on the Friedel-Crafts alkylation of electron-rich arenes using 4-tert-Butyl-3'-fluorobenzhydrol (hereafter referred to as BFB-OH ).
The Electronic "Push-Pull" System
Success with BFB-OH requires understanding its unique electronic asymmetry:
-
Ring A (4-tert-Butyl): The para-tert-butyl group acts as a strong electron-donating group (EDG) via hyperconjugation and induction (+I). It significantly stabilizes the intermediate carbocation, facilitating the ionization step (SN1-like character).
-
Ring B (3'-Fluoro): The meta-fluorine atom acts as an electron-withdrawing group (EWG) purely through induction (-I). Unlike para-fluorine, it cannot stabilize the cation via resonance. This creates a "hotter," more electrophilic center compared to non-fluorinated analogs, but the cation remains accessible due to the stabilization from Ring A.
Implication for Protocol: Mild Lewis acids or Brønsted acids are sufficient for activation. Harsh conditions (e.g., AlCl3/reflux) may lead to side reactions like disproportionation or polymerization.
Mechanistic Pathway
The reaction proceeds via the generation of a resonance-stabilized benzhydryl cation. The choice of catalyst dictates the "tightness" of the ion pair and the regioselectivity of the attack.
Figure 1: Reaction Mechanism & Electronic Activation
Caption: Mechanistic flow of BFB-OH activation. The 4-t-Bu group assists cation formation, while 3-F enhances reactivity toward the nucleophile.
Experimental Protocols
Protocol A: Iron(III) Catalyzed "Green" Alkylation
This method utilizes FeCl3·6H2O, a mild, inexpensive, and moisture-tolerant Lewis acid. It is ideal for electron-rich nucleophiles (e.g., anisole, mesitylene, phenols).
Reagents:
-
4-tert-Butyl-3'-fluorobenzhydrol (1.0 equiv)
-
Nucleophile (Arene) (3.0 – 5.0 equiv, acts as co-solvent if liquid)
-
Solvent: Nitromethane (CH3NO2) or Dichloroethane (DCE). Note: Nitromethane accelerates the reaction via polar stabilization of the transition state.
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve BFB-OH (1.0 mmol, ~258 mg) in Nitromethane (3 mL).
-
Addition: Add the Arene Nucleophile (3.0 mmol).
-
Catalysis: Add FeCl3·6H2O (13.5 mg, 0.05 mmol) in one portion. The solution typically turns a dark orange/red color.
-
Reaction: Stir at 50°C for 1–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The alcohol spot (lower Rf) should disappear, replaced by the less polar diarylmethane.
-
Quench: Cool to room temperature. Add water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Workup: Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Protocol B: Metal-Free Brønsted Acid Catalysis (p-TsOH)
Best for sensitive substrates or when trace metal contamination must be avoided (e.g., late-stage pharmaceutical intermediates).
Reagents:
-
BFB-OH (1.0 equiv)
-
Nucleophile (1.1 – 1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (10 mol%)
-
Solvent: Toluene or Fluorobenzene (if compatible) or DCE.
Procedure:
-
Setup: Dissolve BFB-OH (1.0 mmol) and Nucleophile (1.2 mmol) in Toluene (5 mL).
-
Reaction: Add p-TsOH (19 mg, 0.1 mmol). Heat to 80°C (reflux) with a Dean-Stark trap if driving the equilibrium is difficult (rare for benzhydrols, but ensures completion).
-
Completion: Reaction is usually complete within 2 hours.
-
Workup: Wash with saturated NaHCO3 to neutralize the acid. Dry and concentrate.
Optimization & Troubleshooting Guide
The following table summarizes how to tune the reaction based on observed outcomes.
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Cation not forming or nucleophile too weak. | Switch solvent to Nitromethane (stabilizes cation). Increase catalyst to 10-20 mol%. Increase Temp to 80°C. |
| Dimer Formation | Ether formation (2 x BFB-OH | Increase Nucleophile equivalents (to >5 equiv). Run in high dilution (0.1 M). |
| Isomer Mix | Poor regioselectivity (ortho/para mix). | Use a bulkier catalyst (e.g., Bi(OTf)3 ) or lower temperature (0°C to RT). |
| Dealkylation | Reversibility of Friedel-Crafts.[3] | Avoid strong acids like H2SO4. Stick to mild Lewis acids (FeCl3, InCl3). Stop reaction immediately upon consumption of SM. |
Figure 2: Operational Workflow
Caption: Decision tree for executing the alkylation protocol efficiently.
References
-
Rueping, M., et al. (2006).[2] "Bismuth-catalyzed benzylation of arenes and heteroarenes."[2] Advanced Synthesis & Catalysis. (Demonstrates the efficacy of mild metal triflates for benzhydryl systems).
-
Li, Z., et al. (2021). "Friedel-Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross-linked polymers." ACG Publications. (Provides grounding for the Brønsted acid/solid acid protocol).
-
Kischel, J., et al. (2005).[2] "Transition-metal-catalyzed benzylation of arenes and heteroarenes." Advanced Synthesis & Catalysis. (Review of Iron and other transition metal catalysts for this specific transformation).
-
Anastas, P., & Warner, J. (1998). Green Chemistry: Theory and Practice. (Foundational text supporting the use of catalytic alcohols over stoichiometric halides).
-
Olah, G. A. (2001). "Friedel-Crafts Chemistry." Wiley-Interscience. (The authoritative text on mechanism and Lewis acid selection).
Sources
Application Notes & Protocols: A Guide to the Selective Reduction of Fluorinated Diaryl Ketones
Introduction: The Significance of Fluorinated Benzhydrols
Fluorinated diaryl ketones are a pivotal class of synthons in modern chemistry. Their reduction to the corresponding diaryl methanols (benzhydrols) yields structures that are core to numerous blockbuster pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.
However, the very properties that make fluorine a valuable substituent—its high electronegativity and the strength of the C-F bond—present unique challenges for chemical transformations. The selective reduction of the ketone moiety without affecting the fluorinated aromatic rings or other sensitive functional groups requires a carefully chosen reagent and a precisely controlled protocol. Furthermore, as many applications demand enantiomerically pure alcohols, achieving high stereoselectivity is often the primary objective.
This guide provides a comprehensive overview of modern reagents and field-proven protocols for the selective and asymmetric reduction of fluorinated diaryl ketones. We will delve into the mechanistic underpinnings of each method, offering insights to empower researchers to make informed decisions for their specific synthetic challenges.
Part 1: Fundamentals of Ketone Reduction
The reduction of a ketone to a secondary alcohol is fundamentally a nucleophilic addition reaction. A hydride ion (H⁻), or its equivalent, acts as a nucleophile, attacking the electrophilic carbonyl carbon.[1][2] This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically during an aqueous or acidic workup, furnishes the final alcohol product.[3][4]
The choice of hydride source is critical as it dictates the reaction's selectivity, functional group tolerance, and, in the case of prochiral ketones, its stereochemical outcome.
General Mechanism of Metal Hydride Reduction
The process can be visualized as a two-step sequence. The metal cation (e.g., Li⁺, Na⁺) often plays a crucial role by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride attack.[2][3]
Caption: General mechanism for metal hydride reduction of a ketone.
Part 2: Chemoselective (Achiral) Reduction Reagents
For substrates where stereochemistry is not a concern, or for racemic syntheses, standard metal hydride reagents offer a reliable and cost-effective solution.
Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and highly selective reducing agent, valued for its safety and ease of use.[5][6] It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like esters, amides, or carboxylic acids, making it an excellent choice for multifunctional molecules.[6][7] Its reactions can be conveniently carried out in protic solvents like methanol or ethanol.[4][5]
Causality of Selectivity: The moderate polarity of the B-H bond makes NaBH₄ less reactive than other hydrides like LiAlH₄.[7] This lower reactivity is the basis for its excellent chemoselectivity, as it only reacts with the most electrophilic carbonyls (aldehydes and ketones).
Protocol 1: General Reduction of a Fluorinated Diaryl Ketone with NaBH₄
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the fluorinated diaryl ketone (1.0 eq.).
-
Dissolution: Dissolve the ketone in an appropriate volume of methanol (MeOH) or ethanol (EtOH) to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm and prevent potential side reactions.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 10-15 minutes. The molar excess ensures the reaction goes to completion.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until gas evolution ceases. This neutralizes excess NaBH₄ and protonates the alkoxide intermediate.
-
Workup: Add water and extract the product with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LAH) is a powerful and non-selective reducing agent.[8][9] It will readily reduce ketones, aldehydes, esters, carboxylic acids, amides, and nitriles.[7][9] Its high reactivity stems from the highly polar Al-H bond.[7]
Trustworthiness & Safety: LAH reacts violently with water and other protic solvents.[4][9] All reactions must be conducted under strictly anhydrous conditions using dry solvents (e.g., anhydrous diethyl ether or THF) and under an inert atmosphere (e.g., Nitrogen or Argon). Extreme caution is mandatory.
Protocol 2: General Reduction of a Fluorinated Diaryl Ketone with LiAlH₄
-
Setup: Assemble a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Suspension: Add LiAlH₄ (1.2 eq.) to the flask, followed by anhydrous diethyl ether or THF to create a suspension.
-
Cooling: Cool the LAH suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve the fluorinated diaryl ketone (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LAH suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Workup: Stir the resulting mixture for 30 minutes until a white, filterable precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or EtOAc.
-
Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Part 3: Asymmetric (Enantioselective) Reduction Reagents
For the synthesis of chiral fluorinated benzhydrols, asymmetric reduction methods are essential. These methods utilize chiral catalysts to influence the facial selectivity of the hydride attack on the prochiral ketone.
Noyori Asymmetric Transfer Hydrogenation (ATH)
The Noyori asymmetric transfer hydrogenation is a robust and highly efficient method for the enantioselective reduction of ketones.[10][11] It typically employs a ruthenium catalyst bearing a chiral diamine ligand, such as (S,S)-TsDPEN, with a hydrogen donor like a formic acid/triethylamine azeotrope or sodium formate.[10][11] This method has proven exceptionally effective for α-trifluoromethyl and other fluorinated ketones, affording high yields and excellent enantioselectivity (up to 96% ee).[10][12]
Mechanism Insight: The reaction proceeds via a metal-ligand bifunctional mechanism where the Ru-H hydride and the N-H proton of the ligand are transferred to the ketone in a concerted, six-membered transition state.[13] The chirality of the diamine ligand dictates which face of the ketone is accessible for reduction.
Protocol 3: Noyori ATH of a Fluorinated Diaryl Ketone
-
Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the fluorinated diaryl ketone (1.0 eq.) and the catalyst, such as RuCl(p-cymene)[(S,S)-TsDPEN] (0.5–1.0 mol%).
-
Inert Atmosphere: Seal the vial and flush thoroughly with argon or nitrogen.
-
Reagent Addition: Add sodium formate (HCO₂Na, 5.0 eq.) as the hydrogen source. Then, add a degassed 1:1 mixture of Methanol:Water as the solvent to achieve a ketone concentration of ~1 M.[10]
-
Reaction: Flush the vial with argon one final time, seal tightly, and place it in a preheated oil bath at 80 °C. Stir for 24 hours.[10]
-
Workup: After cooling to room temperature, add water to the reaction mixture. Extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The enantiomeric excess (ee) of the crude product can be determined by chiral HPLC, and the product can be purified by column chromatography.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method that uses a chiral oxazaborolidine catalyst to stereochemically direct the reduction of a ketone by a borane source (e.g., BH₃·THF or catecholborane).[14][15][16] The reaction is highly predictable, and both enantiomers of the product can be accessed by choosing the appropriate enantiomer of the catalyst, which is derived from proline.[17]
Mechanism Insight: The catalyst and borane form a complex. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, positioning the smaller substituent away from the bulky group on the catalyst.[14][18] Hydride is then transferred from the coordinated borane to the ketone face, leading to a highly enantioselective reduction.[14][18]
Protocol 4: CBS Catalytic Asymmetric Reduction
-
Setup: In a flame-dried, two-necked round-bottomed flask under an argon atmosphere, add the (R)- or (S)-CBS catalyst (5-10 mol%) and anhydrous THF. Cool the solution to -20 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq.) dropwise to the catalyst solution. Stir for 10 minutes to allow for complex formation.
-
Substrate Addition: Dissolve the fluorinated diaryl ketone (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: Stir the reaction at -20 °C, monitoring its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Determine the ee by chiral HPLC and purify the product by column chromatography.
Biocatalytic Reduction with Ketoreductases (KREDs)
Ketoreductases are enzymes that exhibit exceptional chemo-, regio-, and stereoselectivity in the reduction of ketones.[19] Commercially available KRED libraries allow for rapid screening to identify an optimal enzyme for a specific fluorinated ketone substrate, often achieving >98% ee.[20] This approach is particularly valuable for complex molecules and is considered a green chemistry alternative.
Protocol 5: Screening and Preparative Scale KRED Reduction
-
Screening: In a 96-well plate, set up parallel reactions using a KRED screening kit. Each well should contain the fluorinated diaryl ketone substrate, a buffer solution (e.g., potassium phosphate), a cofactor (NADPH or NADH), and a glucose/glucose dehydrogenase system for cofactor regeneration.
-
Analysis: After incubation (typically 24 hours at 30 °C with shaking), quench the reactions and analyze the conversion and ee of each well by chiral HPLC or GC.
-
Preparative Scale: Based on the screening results, scale up the reaction using the best-performing KRED.
-
Setup: In a flask, dissolve the ketone substrate in a minimal amount of a co-solvent (e.g., DMSO, isopropanol) and add it to a buffered aqueous solution containing the KRED, cofactor, and regeneration system.
-
Reaction: Stir the mixture at the optimal temperature (e.g., 30 °C) for 24-48 hours.
-
Workup: Extract the product with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The product is often of very high purity and may not require further chromatographic purification.
Part 4: Data Summary and Reagent Selection
Choosing the right reagent depends on the specific goals of the synthesis: chemoselectivity, enantioselectivity, cost, and scale.
Comparative Data Table
| Reagent/Method | Selectivity | Stereoselectivity | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| NaBH₄ | High (Ketone > Aldehyde) | None (Achiral) | Good (Tolerates esters, amides) | Inexpensive, safe, easy to use | Not for asymmetric synthesis |
| LiAlH₄ | Low | None (Achiral) | Poor (Reduces most polar groups) | Very powerful, fast reactions | Highly reactive, requires anhydrous conditions |
| Noyori ATH | High (Chemoselective) | Excellent (>95% ee typical) | Good | High yields, exceptional ee, tolerant | Catalyst cost, requires pressure/heat |
| CBS Reduction | High (Chemoselective) | Excellent (>90% ee typical) | Good | Predictable stereochemistry, mild conditions | Requires stoichiometric borane, anhydrous |
| Ketoreductases | Exceptional | Exceptional (>98% ee typical) | Excellent | Green, highly specific, mild aqueous conditions | Requires screening, enzyme cost, substrate scope |
Reagent Selection Workflow
Caption: Decision workflow for selecting a reduction reagent.
References
-
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from Dalal Institute. [Link]
-
Anonymous. (n.d.). Metal Hydride Reduction. Retrieved from a web-based chemistry resource. [Link]
-
Chemistry Notes. (2022, January 21). Metal Hydride Reduction Reaction: Mechanism and Application. Retrieved from Chemistry Notes. [Link]
-
Gagnon, K. M. T., et al. (2025, August 12). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ResearchGate. [Link]
-
Wiegel, J. A. (n.d.). METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Georgia Institute of Technology. [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from Chemistry Steps. [Link]
-
Vanagel, M. (2024, May). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]
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Gagnon, K. M. T., et al. (2025, June 17). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. [Link]
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Nedjimi, M. S., & Sekhri, L. (2015, November 17). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. [Link]
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Center for Nonlinear Studies. (2021, April 27). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from NROChemistry. [Link]
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Cho, B. T. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
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Vazquez-Figueroa, E., et al. (2007, November 22). Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. PubMed. [Link]
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NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from NROChemistry. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from Organic Chemistry Portal. [Link]
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Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from Organic Synthesis. [Link]
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Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
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Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Noyori, R., et al. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. [Link]
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Organic Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from Organic Chemistry Portal. [Link]
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SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from SigutLabs. [Link]
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Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Anilkumar, G., & Sreekumar, R. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. [Link]
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Anonymous. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from a university chemistry resource. [Link]
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PMC. (n.d.). Visible Light-Promoted Metal-Free C–H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination. [Link]
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Chandrasekhar, S., et al. (2002, December 6). Diastereoselectivity in the Reduction of r-Oxy- and r-Amino-Substituted Acyclic Ketones by Polymethylhydrosiloxane. American Chemical Society. [Link]
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Gerasov, A. O., et al. (2023, January 4). Control of the diastereoselectivity at C(20) in the formation of C(21)-fluorinated thevinols. [Link]
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Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from Wikipedia. [Link]
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University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from University of Bristol. [Link]
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Nedjimi, M. S., & Sekhri, L. (2016, December 8). P34: The asymmetric reduction of prochiral ketones using tetrabutylammonium fluoride, polymethylhydrosiloxane and biocatalysts, baker's yeast. ResearchGate. [Link]
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Academia.edu. (n.d.). Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones. [Link]
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Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
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Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
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Periasamy, M. (n.d.). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. [Link]
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MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
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PMC. (n.d.). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. [Link]
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Farrell, T. R., et al. (2014, November 14). Stoichiometric reductions of alkyl-substituted ketones and aldehydes to borinic esters. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzophenone and actophenone derivatives by catalyst 1. [Link]
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ResearchGate. (n.d.). Catalytic hydrogenation of benzophenone to benzhydrol. Diphenylmethane.... [Link]
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MDPI. (2022, June 22). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. [Link]
-
ResearchGate. (2017, April 13). How can I selective reduce a ketone in the presence of an acid and alkyne?. [Link]
-
University of Toyama. (2007, January 22). New synthetic routes towards various α-fluorinated aryl ketones and their enantioselective reductions using baker's yeast. [Link]
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Application Note: A Scalable Protocol for the Synthesis of 4-tert-Butyl-3'-fluorobenzhydrol via Grignard Reaction
Abstract
This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 4-tert-Butyl-3'-fluorobenzhydrol, a diarylmethanol derivative with potential applications as a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Grignard reaction, a classic and highly effective method for carbon-carbon bond formation.[1] This guide details the reaction mechanism, critical process parameters, safety considerations for scale-up, and a step-by-step protocol from reaction setup to product purification and characterization, designed for researchers in drug development and process chemistry.
Introduction and Rationale
Diarylmethanols are a crucial class of compounds, serving as foundational building blocks for a wide array of more complex molecules in medicinal chemistry.[2] The target molecule, 4-tert-Butyl-3'-fluorobenzhydrol, incorporates a bulky tert-butyl group and a fluorine atom, motifs that are frequently used to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
The most direct and efficient synthetic route to this class of compounds is the nucleophilic addition of an organometallic Grignard reagent to an aromatic aldehyde.[2] This protocol utilizes the addition of commercially available 3-fluorophenylmagnesium bromide to 4-tert-butylbenzaldehyde. This choice is predicated on the commercial availability and handling advantages of the reagents, making the process more amenable to large-scale applications.[3][4][5]
Reaction Scheme:
Figure 1. Grignard reaction between 3-fluorophenylmagnesium bromide and 4-tert-butylbenzaldehyde to yield 4-tert-Butyl-3'-fluorobenzhydrol.
Mechanistic Insight and Scale-Up Considerations
The core of the Grignard reaction is the nucleophilic attack of the carbanionic carbon of the 3-fluorophenylmagnesium bromide on the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde. The resulting magnesium alkoxide intermediate is subsequently protonated during an acidic workup to yield the final diarylmethanol product.
Scaling this reaction from the bench to a pilot or manufacturing scale introduces significant safety and operational challenges that must be proactively managed.[6][7]
-
Exothermicity and Heat Management: Grignard reactions are notoriously exothermic.[7][8] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled addition of the Grignard reagent can lead to a rapid temperature increase, solvent boiling, and a potential runaway reaction.[6]
-
Mitigation Strategy: The use of a jacketed reactor with precise temperature control is mandatory. The Grignard reagent must be added subsurface in a slow, controlled manner, with constant monitoring of the internal reaction temperature. The addition rate should be adjusted to maintain the target temperature range.
-
-
Reaction Initiation and Reagent Accumulation: A common issue is a delayed reaction initiation, or "induction period."[9] During this time, unreacted Grignard reagent can accumulate. A sudden, uncontrolled initiation can then lead to a dangerous exotherm.
-
Mitigation Strategy: To ensure a smooth start, a small portion of the Grignard reagent can be added initially and the temperature monitored for a slight increase, confirming initiation before proceeding with the bulk addition. In some cases, adding a small amount of a pre-synthesized Grignard reagent can ensure the reaction begins promptly.[10]
-
-
Solvent and Anhydrous Conditions: Grignard reagents react violently with protic sources, especially water.[11] All solvents must be anhydrous, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: While tetrahydrofuran (THF) is common, 2-methyltetrahydrofuran (2-MeTHF) is an excellent, greener alternative for scale-up due to its higher boiling point, lower water miscibility, and derivation from renewable resources.[8]
-
Experimental Protocol
This protocol is designed for a nominal 1-mole scale synthesis. Appropriate adjustments should be made based on available equipment and desired batch size.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Weight | Quantity (1 mol scale) | Notes |
| 4-tert-Butylbenzaldehyde | 939-97-9 | 162.23 g/mol | 162.2 g (1.0 mol) | Purity ≥95%.[4] Stored under nitrogen. |
| 3-Fluorophenylmagnesium bromide | 17318-03-5 | 199.30 g/mol | 1.1 L (1.1 mol, 1.0 M solution in THF) | Commercially available solution.[5] Handle under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 2.0 L | Solvent for aldehyde. Must be anhydrous (<50 ppm water). |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | 2.0 L | For quenching the reaction. |
| Ethyl Acetate | 141-78-6 | - | 3.0 L | Extraction solvent. |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | 1.0 L | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~100 g | Drying agent. |
| Equipment | ||||
| Jacketed Glass Reactor (5 L) | - | - | 1 | With overhead mechanical stirrer, thermocouple, and condenser. |
| Addition Funnel (2 L) | - | - | 1 | Pressure-equalizing. |
| Nitrogen/Argon Source | - | - | 1 | With bubbler. |
| Separatory Funnel (10 L) | - | - | 1 | |
| Rotary Evaporator | - | - | 1 |
Synthesis Workflow Diagram
The overall process is summarized in the following workflow diagram.
Caption: Workflow for the scale-up synthesis of 4-tert-Butyl-3'-fluorobenzhydrol.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 5 L jacketed reactor is clean and thoroughly dried. Assemble the overhead stirrer, thermocouple, condenser (with N₂ inlet), and addition funnel. Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Charge Aldehyde: In a separate dry flask under a nitrogen atmosphere, dissolve 4-tert-butylbenzaldehyde (162.2 g, 1.0 mol) in 1.0 L of anhydrous THF. Transfer this solution to the reactor via cannula or a sealed funnel. Add an additional 1.0 L of anhydrous THF to the reactor to ensure adequate stirring volume.
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the jacket circulator.
-
Grignard Reagent Addition: Charge the pressure-equalizing addition funnel with the 3-fluorophenylmagnesium bromide solution (1.1 L, 1.1 mol, 1.0 M in THF).[5] Begin adding the Grignard reagent to the stirred aldehyde solution at a rate that maintains the internal temperature below 10 °C. This addition is highly exothermic; a typical addition time for this scale is 2-3 hours.[6]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by taking aliquots (carefully quenched into acid) for analysis by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed.
-
Quenching: In a separate large vessel (e.g., a 20 L reactor or tub), prepare the quench solution of saturated aqueous ammonium chloride (2.0 L), and cool it to 0-5 °C with external cooling. Crucially, slowly transfer the reaction mixture into the cold quench solution with vigorous stirring. Do NOT add the quench solution to the reaction mixture, as this can create a highly exothermic and difficult-to-control quench.
-
Work-up and Extraction: Allow the quenched mixture to warm to room temperature. Transfer the biphasic mixture to a 10 L separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).
-
Washing and Drying: Combine all organic layers and wash them sequentially with water (1 x 1 L) and saturated brine (1 x 1 L). Dry the combined organic phase over anhydrous magnesium sulfate (~100 g), stir for 20 minutes, and then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The crude product is typically obtained as a viscous oil or a low-melting solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel if higher purity is required.
-
Characterization: The final product should be characterized to confirm its identity and purity via NMR spectroscopy, mass spectrometry, and HPLC analysis. The expected yield is typically in the range of 80-95%.
Safety and Hazard Management
All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.
-
Reagent Hazards:
-
Grignard Reagents: Highly flammable, corrosive, and react violently with water.[11][12] All transfers must be performed under an inert atmosphere using appropriate techniques (e.g., cannula transfer or sealed addition funnels).[13]
-
THF/Ethers: Highly flammable liquids. May form explosive peroxides upon prolonged storage and exposure to air.[11] Use only peroxide-free solvent.
-
4-tert-Butylbenzaldehyde: May cause skin sensitization.[3]
-
-
Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[14]
-
Engineering Controls: A certified chemical fume hood is required. For larger scales, a walk-in hood or a designated process bay with appropriate ventilation, grounding for static discharge, and access to emergency showers and eyewash stations is essential.[11][14]
-
Waste Disposal: Quenched Grignard residues and organic solvents must be disposed of according to local environmental regulations in designated hazardous waste containers.
References
-
Pfizer, Inc. (2010). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]
-
American Chemical Society. (2012). Grignard Reactions Go Greener with Continuous Processing. ACS Green Chemistry Institute. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Kappe, C. O., et al. (2016). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Retrieved from [Link]
-
Gelest, Inc. (2009). Material Safety Data Sheet: Phenylmagnesium bromide. Available at: [Link]
-
Pu, L., & Yu, H.-B. (2001). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. Chemical Reviews. Available at: [Link]
- Google Patents. (n.d.). CN1699373A - A method to reduce the risk of large-scale Grignard reaction.
-
American Chemical Society. (n.d.). Grignard Reaction Laboratory Reaction Safety Summary. Retrieved from [Link]
-
Schnyder, A. (2003). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Reddit. (2022). Grignard work up. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. North Dakota State University. Retrieved from [Link]
Sources
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- 2. Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-氟苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 6. acs.org [acs.org]
- 7. schnyderchemsafety.com [schnyderchemsafety.com]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. home.miracosta.edu [home.miracosta.edu]
- 14. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: 4-tert-Butyl-3'-fluorobenzhydrol Optimization
Current Status: Online Ticket ID: TBF-HYD-001 Subject: Yield Optimization & Troubleshooting for Diarylmethanol Synthesis
Executive Summary & Strategic Decision Tree
Target Molecule: 4-tert-Butyl-3'-fluorobenzhydrol CAS Registry Number: (Analogous structures widely cited, specific CAS varies by substitution pattern) Chemical Class: Diarylmethanol / Benzhydrol[1]
The synthesis of 4-tert-Butyl-3'-fluorobenzhydrol presents a classic trade-off between convergent synthesis (Grignard) and functional group manipulation (Reduction).[1] Your choice of route dictates the specific yield-killing pitfalls you will encounter.
Strategic Workflow Selector
Before proceeding, verify your starting material availability to select the optimal troubleshooting module.
Figure 1: Decision matrix for selecting the synthesis pathway based on available precursors and associated risk factors.
Module 1: The Grignard Route (C-C Bond Formation)
Primary Reaction: (4-tert-butylphenyl)magnesium bromide + 3-fluorobenzaldehyde[1]
This route is preferred when building the molecular skeleton from scratch. However, the tert-butyl group adds lipophilicity that can complicate purification, and the fluorine atom on the aldehyde activates the carbonyl, making it susceptible to rapid, uncontrolled addition if not cooled.[1]
Optimized Protocol (High-Yield Variant)
-
Activation: Flame-dry all glassware under Ar/N2 flow. Add Mg turnings (1.2 eq) and a single crystal of Iodine (I₂) . Heat gently until purple vapors sublime onto the Mg surface (depassivation).
-
Initiation: Cover Mg with minimal anhydrous THF. Add 5% of the 4-tert-butyl-bromobenzene solution. Wait for turbidity/exotherm.[2][3]
-
Tech Note: If no initiation occurs after 5 mins, add 1,2-dibromoethane (0.05 eq) .[1] This "entrainment" method exposes fresh Mg(0) surface [1].
-
-
Formation: Add remaining bromide dropwise at a rate that maintains a gentle reflux. Reflux for 1 hour post-addition to ensure consumption of the aryl bromide (prevents Wurtz coupling).
-
Addition: Cool Grignard solution to 0°C . Add 3-fluorobenzaldehyde (1.0 eq) slowly. The electron-withdrawing fluorine makes this aldehyde highly electrophilic; low temperature prevents side reactions.
Troubleshooting Guide: Grignard Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Initiation (Solvent remains clear) | Mg surface passivation (Oxide layer).[1] | Do not add more halide. Add 2 drops of 1,2-dibromoethane and apply localized heat (heat gun) to the Mg. Sonicate if possible.[3] |
| Low Yield + Biphenyl Impurity | Wurtz Coupling (Homo-coupling of Ar-Br).[1] | This occurs if Ar-Br concentration is too high relative to Mg. Slow down addition rate . Dilute the halide in more THF (1:5 ratio). |
| Sticky/Gummy Solid upon Workup | Magnesium salts trapping product. | Perform a Rochelle's Salt (Potassium Sodium Tartrate) wash instead of standard NH4Cl. This chelates Mg2+ and breaks emulsions [2]. |
| Recovered Aldehyde | "Enolization" (Grignard acts as base).[4] | While rare with benzaldehydes (no alpha-protons), moisture can quench the Grignard, leaving unreacted aldehyde. Re-titrate Grignard before use. |
Module 2: The Reduction Route (Ketone to Alcohol)
Primary Reaction: 4-tert-butyl-3'-fluorobenzophenone + NaBH₄
This is the "Gold Standard" for yield (>95%) if the ketone is available. Sodium Borohydride (NaBH₄) is mild and chemoselective.
Optimized Protocol
-
Solvent System: Dissolve ketone in Methanol (MeOH) . Ethanol is an acceptable alternative, but MeOH is faster due to better solubility of the borohydride.
-
Stoichiometry: Use 0.6 - 0.8 eq of NaBH₄ (theoretically 0.25 eq is sufficient as one BH4- reduces 4 ketones, but kinetics slow down drastically after the first two hydrides are transferred).
-
Temperature: 0°C to Room Temperature (RT).
-
Quench: Add Acetone (to destroy excess hydride) followed by 1M HCl.
Troubleshooting Guide: Reduction Issues
Q: My reaction stalls at 90% conversion (TLC shows starting material).
A: As the reaction proceeds, the formation of borate esters (alkoxy-boron species) can sterically hinder the transfer of the final hydride. [1] * Fix: Add CeCl₃·7H₂O (1.0 eq) (Luche Reduction conditions). The Cerium coordinates to the carbonyl oxygen, making it more electrophilic and accelerating the reaction without affecting other groups [3].
Q: During workup, I get a white, insoluble precipitate that traps my product.
A: This is likely boric acid or insoluble borate salts. [1] * Fix: Use a glycerol or mannitol wash during workup. These polyols complex with boron more strongly than your product does, solubilizing the boron species in the aqueous layer.
Module 3: Purification & Isolation Logic
The tert-butyl group renders the product highly lipophilic ("greasy"). This often results in the product isolating as a viscous oil that refuses to crystallize.
Crystallization Strategy
Do not attempt to crystallize immediately from the crude oil.
-
Solvent Switch: Dissolve the oil in a minimum amount of hot Hexanes (or Petroleum Ether 40-60).
-
Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a glass rod to induce nucleation.
-
The "Freezer Trick": If it oils out again, add a trace of Ethyl Acetate (1-2%) to the hexane solution and place in a -20°C freezer for 24 hours.
Data Table: Solvent Effects on Yield
| Solvent | Route | Yield (Typical) | Notes |
| Diethyl Ether | Grignard | 65-75% | Good precipitation of Mg salts, but high volatility causes concentration fluctuations.[1] |
| THF (Anhydrous) | Grignard | 85-92% | Better solubility of the tert-butyl Grignard reagent; higher boiling point allows better initiation control.[1] |
| Methanol | Reduction | 95-99% | Fast kinetics; solvolysis of borohydride is negligible at 0°C. |
| Ethanol (Abs) | Reduction | 80-90% | Slower kinetics; often requires heating which can cause side reactions.[1] |
Mechanistic Visualization
Understanding the transition state helps predict steric outcomes. The tert-butyl group is distal (para), so steric hindrance at the reaction center is minimal, but electronic effects (inductive donation) stabilize the carbocation character in the transition state.[1]
Figure 2: Mechanistic flow of the Grignard addition, highlighting the magnesium alkoxide intermediate which requires acidic hydrolysis.[1]
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1. Wiley. (Detailed workup procedures for emulsions using Rochelle's Salt).
-
Gemal, A. L., & Luche, J. L. (1981).[1] "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454–5459.[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for carbonyl addition and electronic effects of fluorine).
-
Sigma-Aldrich (Merck). "Grignard Reagents - Preparation & Handling Technical Bulletin."
Sources
- 1. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-tert-Butyl-3'-fluorobenzhydrol
Welcome to the Technical Support Center for the purification of 4-tert-Butyl-3'-fluorobenzhydrol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the separation of the desired secondary alcohol from unreacted 4-tert-butylbenzaldehyde and other Grignard reaction-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I can expect in my crude 4-tert-Butyl-3'-fluorobenzhydrol product after a Grignard reaction?
A: Following the Grignard reaction between 4-tert-butylbenzaldehyde and 3-fluorophenylmagnesium bromide, the primary impurities are typically:
-
Unreacted 4-tert-butylbenzaldehyde: The starting ketone that did not react.
-
Biphenyl-type compounds: Formed from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[1]
-
Magnesium salts: Formed during the aqueous work-up of the reaction.[2]
Q2: What is the fundamental principle behind separating the alcohol product from the unreacted ketone?
A: The separation primarily relies on the difference in polarity between the 4-tert-Butyl-3'-fluorobenzhydrol (an alcohol) and 4-tert-butylbenzaldehyde (an aldehyde). The hydroxyl group (-OH) in the alcohol makes it significantly more polar than the carbonyl group (C=O) of the aldehyde. This difference in polarity is exploited in chromatographic techniques.
Q3: Which purification techniques are most suitable for this separation?
A: The most effective and commonly used techniques are:
-
Column Chromatography: This is the primary method for separating the product from the unreacted starting material on a preparative scale, taking advantage of the polarity difference.
-
Recrystallization: This is an excellent final purification step to obtain a highly pure, crystalline product, provided the alcohol is a solid at room temperature.
Physicochemical Properties of Key Compounds
For effective purification, understanding the physical properties of the compounds involved is crucial.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Polarity Feature |
| 4-tert-Butyl-3'-fluorobenzhydrol | C₁₇H₁₉FO | 258.33 | High (Predicted) | Hydroxyl group (-OH) |
| 4-tert-Butylbenzaldehyde | C₁₁H₁₄O | 162.23 | ~248.7[3] | Carbonyl group (C=O) |
Purification Workflow
The overall process from the crude reaction mixture to the purified product can be visualized as follows:
Caption: A typical workflow for the purification of 4-tert-Butyl-3'-fluorobenzhydrol.
Troubleshooting Guide
Problem 1: Low Purity of the Final Product After Column Chromatography
-
Symptom: NMR or LC-MS analysis of the combined "pure" fractions still shows significant amounts of 4-tert-butylbenzaldehyde.
-
Possible Cause & Explanation:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing the aldehyde and alcohol to co-elute. In normal-phase chromatography (e.g., with silica gel), more polar compounds adhere more strongly to the stationary phase.[4] If the eluent is too polar, it will compete effectively with both compounds for the stationary phase, leading to poor separation.
-
Overloaded Column: The amount of crude material applied to the column is too large for the amount of stationary phase, exceeding the column's separation capacity.
-
Poor Column Packing: An unevenly packed column will have channels, leading to band broadening and inefficient separation.
-
-
Solution:
-
Optimize the Eluent System with TLC: Before running a column, perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] Aim for an Rf value of ~0.2-0.3 for the desired alcohol product and the largest possible separation from the aldehyde spot.
-
Gradient Elution: Start with a low polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to first elute the less polar impurities (like biphenyl and unreacted aldehyde). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate) to then elute the more polar alcohol product.
-
Proper Column Loading: Use a ratio of at least 20-50 parts stationary phase to 1 part crude material by weight.[4] Dissolve the crude product in a minimal amount of the initial, least polar eluent before loading it onto the column.
-
Problem 2: The Product is an Oil and Does Not Crystallize
-
Symptom: After purification, the 4-tert-Butyl-3'-fluorobenzhydrol is obtained as a persistent oil, not a solid.
-
Possible Cause & Explanation:
-
Residual Solvent: Trace amounts of the chromatography eluent or extraction solvent can prevent crystallization.
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Compound's Intrinsic Properties: While many benzhydrols are solids, some may have low melting points or exist as amorphous solids.
-
-
Solution:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum for an extended period. Gentle heating can sometimes aid this process.
-
Trituration: Add a small amount of a non-polar solvent in which the desired product is sparingly soluble (e.g., cold hexanes or petroleum ether).[1] The impurities may dissolve, and the pure product may precipitate as a solid.
-
Recrystallization from a Mixed Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., a small amount of ethyl acetate or acetone). Then, slowly add a "bad" solvent (one in which it is poorly soluble, e.g., hexanes or water) until the solution becomes cloudy. Gently heat to redissolve, and then allow to cool slowly.[6][7]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small crystal of the pure product, adding it as a "seed crystal" can initiate crystallization.
-
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Separation Optimization
-
Prepare a TLC developing chamber with a filter paper wick and a shallow layer of a test eluent (e.g., 90:10 Hexanes:Ethyl Acetate).
-
On a silica gel TLC plate, spot the crude reaction mixture, a standard of 4-tert-butylbenzaldehyde, and a co-spot of the two.
-
Place the TLC plate in the developing chamber and allow the eluent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm).
-
The more polar alcohol product (4-tert-Butyl-3'-fluorobenzhydrol) will have a lower Rf value than the less polar aldehyde.[4] Adjust the eluent ratio to achieve good separation.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (determined by TLC). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions.
-
Gradient Increase: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization of 4-tert-Butyl-3'-fluorobenzhydrol
-
Dissolve the purified, solid product in a minimal amount of a suitable hot solvent (e.g., a mixture of hexanes and a small amount of ethyl acetate, or ethanol/water).[7][8]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
References
- Benchchem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Columbia University. (n.d.).
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characteriz
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
- Recrystalliz
- University of Victoria. (n.d.).
- Simple recrystallization method for obtaining pure compound (natural product)? (2018, October 20).
- SciSpace. (n.d.).
- Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Journal of Organic Chemistry, 74(6), 2486–2493.
- Recrystalliz
- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Wikipedia. (2025, December 15). 4-tert-Butylbenzaldehyde.
- Common Organic Chemistry. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. rubingroup.org [rubingroup.org]
Technical Support Center: Optimizing Reaction Temperature for Benzhydrol Formation
Welcome to our dedicated technical support center for the synthesis of benzhydrol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, with a specific focus on the critical parameter of temperature. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of benzhydrol formation and enhance your experimental outcomes.
Introduction: The Pivotal Role of Temperature in Benzhydrol Synthesis
The synthesis of benzhydrol, a key intermediate in the pharmaceutical industry, can be approached through several synthetic routes. The success of these reactions, particularly in terms of yield and purity, is profoundly influenced by the reaction temperature. Precise temperature control is not merely a procedural step but a fundamental aspect of reaction design that dictates the kinetics, selectivity, and the suppression of unwanted side products. This guide will delve into the common methods for benzhydrol synthesis and provide targeted advice for temperature optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and offers targeted solutions with a focus on temperature control.
Issue 1: Low Yield in Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde
Question: I am synthesizing benzhydrol via a Grignard reaction, but my yields are consistently low. What could be the cause, and how can I improve it by optimizing the temperature?
Answer: Low yields in a Grignard reaction for benzhydrol synthesis are often linked to improper temperature control and the presence of moisture. The Grignard reaction is highly exothermic, and excessive heat can lead to several side reactions.
Causality and Optimization:
-
Side Reactions at Elevated Temperatures: If the reaction temperature is not adequately controlled, the Grignard reagent (phenylmagnesium bromide) can react with unreacted bromobenzene to form biphenyl, a common impurity that reduces the yield of the desired product.[1][2]
-
Grignard Reagent Decomposition: Grignard reagents are thermally unstable and can decompose at higher temperatures.
-
Enolization of Benzaldehyde: While less common with benzaldehyde, at higher temperatures, enolization of the aldehyde can occur, rendering it unreactive towards the Grignard reagent.
Troubleshooting Steps:
-
Maintain Sub-Ambient Temperatures: The addition of the Grignard reagent to benzaldehyde should be performed at a low temperature, typically between 0°C and 5°C, using an ice bath.[3] This helps to dissipate the heat generated during the exothermic reaction.
-
Slow, Controlled Addition: Add the Grignard reagent dropwise to the benzaldehyde solution with vigorous stirring.[3] This prevents localized overheating and minimizes the formation of byproducts.
-
Monitor Internal Temperature: For larger-scale reactions, it is crucial to monitor the internal reaction temperature with a thermocouple to ensure it remains within the optimal range.
-
Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.[1][3]
Experimental Protocol: Temperature-Controlled Grignard Synthesis of Benzhydrol
Caption: Workflow for Temperature-Controlled Grignard Synthesis.
Issue 2: Formation of Diphenylmethane Impurity in Catalytic Hydrogenation of Benzophenone
Question: I am preparing benzhydrol by the catalytic hydrogenation of benzophenone, but I am observing the formation of diphenylmethane as a significant byproduct. How can I suppress this over-reduction by adjusting the temperature?
Answer: The formation of diphenylmethane during the catalytic hydrogenation of benzophenone is a classic example of over-reduction. Temperature plays a critical role in controlling the selectivity of this reaction.
Causality and Optimization:
-
Temperature-Dependent Selectivity: At higher temperatures (typically above 353 K or 80°C), the catalyst becomes active enough to reduce the secondary alcohol (benzhydrol) further to the corresponding alkane (diphenylmethane).[4]
-
Catalyst Activity: The activity of common hydrogenation catalysts like Raney nickel and Palladium on carbon (Pd/C) increases with temperature, leading to less selective reductions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: To favor the formation of benzhydrol, the reaction should be conducted at a lower temperature, generally below 343 K (70°C).[4] A temperature range of 323-343 K (50-70°C) is often optimal for achieving high selectivity for benzhydrol.[4][5]
-
Monitor Reaction Progress: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the benzophenone has been consumed, preventing further reduction of the benzhydrol product.
-
Catalyst Choice: While temperature is a primary factor, the choice of catalyst can also influence selectivity. For instance, some studies suggest that specific catalysts may offer better selectivity at certain temperatures.[4]
Data Presentation: Effect of Temperature on Benzophenone Hydrogenation
| Temperature (°C) | Benzhydrol Yield (%) | Diphenylmethane Yield (%) | Reference |
| 60 | High | Low | [4] |
| 70 | High | Trace | [4] |
| 80 | Decreasing | Increasing | [4] |
| >80 | Low | High | [4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reduction of benzaldehyde to benzhydrol using sodium borohydride (NaBH₄)?
A1: The reduction of benzaldehyde with sodium borohydride is typically carried out at a controlled temperature to manage the reaction rate and ensure safety. While the reaction can proceed at room temperature, it is often recommended to perform the addition of NaBH₄ at a lower temperature, such as in an ice bath (0-5°C).[6] This is because the reaction is exothermic, and keeping the temperature low prevents a rapid evolution of hydrogen gas, which can be a safety hazard.[7][8] For the reduction of ketones like benzophenone, slightly elevated temperatures may be required to achieve a reasonable reaction rate.[9]
Q2: Can temperature affect the chemoselectivity when reducing a molecule with both aldehyde and ketone functionalities?
A2: Yes, temperature can significantly influence the chemoselectivity of sodium borohydride reductions. Aldehydes are generally more reactive than ketones. By carrying out the reduction at a low temperature (e.g., -78°C), it is often possible to selectively reduce an aldehyde in the presence of a ketone.[10] At higher temperatures, the reducing agent becomes more reactive and may reduce both functional groups.
Q3: How does temperature influence the choice of solvent for benzhydrol synthesis?
A3: The reaction temperature must be compatible with the boiling point of the chosen solvent. For instance, in Grignard reactions, low-boiling point solvents like diethyl ether or tetrahydrofuran (THF) are commonly used, and the reaction is conducted at or below their reflux temperatures.[1][3] For catalytic hydrogenations, which may require elevated temperatures, higher-boiling point solvents like 2-propanol or toluene might be more suitable.[4][5] The solvent can also influence reaction kinetics and selectivity, and its choice should be made in conjunction with the desired reaction temperature.
Q4: Are there any safety considerations related to temperature in benzhydrol synthesis?
A4: Absolutely. Exothermic reactions, such as the Grignard reaction and reductions with hydrides, can lead to a rapid increase in temperature if not properly controlled. This can cause the solvent to boil vigorously, leading to a potential loss of control over the reaction (a runaway reaction).[11] It is essential to use appropriate cooling baths, ensure slow and controlled addition of reagents, and have a plan for emergency cooling if necessary. For reactions under pressure, such as some catalytic hydrogenations, it is crucial to operate within the pressure and temperature limits of the equipment.
Experimental Protocol: Catalytic Hydrogenation of Benzophenone to Benzhydrol
This protocol provides a step-by-step methodology for the selective hydrogenation of benzophenone, with an emphasis on temperature control.
Caption: Workflow for Catalytic Hydrogenation of Benzophenone.
References
-
Bawane, D. N., et al. (2003). Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Organic Process Research & Development, 7(5), 659-663. [Link]
-
ResearchGate. (n.d.). Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. [Link]
-
Noyori, R., et al. (2000). Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols. Organic Letters, 2(5), 659-662. [Link]
-
Mettler-Toledo AutoChem. (n.d.). Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the hydrogenation of benzophenone to benzhydrol. [Link]
- Google Patents. (n.d.).
-
Random Experiments Int. - Experiments and syntheses. (2015, September 2). Preparation of benzhydrol (Grignard reaction). YouTube. [Link]
-
Zeynizadeh, B., & Shirini, F. (2003). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 14(4), 649-652. [Link]
-
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. [Link]
-
Sako, M., et al. (2014). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 25(10), 1865-1872. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Firdaus, M., et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 13(1), 53-58. [Link]
-
ResearchGate. (n.d.). Optimization of the reduction of benzaldehyde under flow conditions. [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Zeynizadeh, B., & Zahmatkesh, S. (2004). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Asian Journal of Chemistry, 16(3-4), 1389-1396. [Link]
-
ResearchGate. (n.d.). Synthesis of DPH from benzhydrol. [Link]
-
Scribd. (n.d.). Synthesis of BENZHYDROL Diphenylmethanol. [Link]
-
Giraudet, P., et al. (2020). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Chemistry–A European Journal, 26(22), 4969-4974. [Link]
-
ResearchGate. (n.d.). Optimization for the reduction of benzaldehyde with PMHS. [Link]
-
Boyd, A., et al. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry, 14, 1529-1536. [Link]
- Google Patents. (n.d.). WO2014207206A1 - Preparation of grignard reagents using a fluidized bed.
-
Thyzoid. (2022, June 25). Making a Secondary Alcohol Called Benzhydrol. YouTube. [Link]
-
Studylib. (n.d.). Benzophenone Reduction Lab: NaBH4 & Benzhydrol Synthesis. [Link]
-
Kanjanapruk, P. (2018). Design and Synthesis of Benzhydrol Derivatives as Antituberculosis Agents. DSpace at Silpakorn University. [Link]
-
University of Rochester. (n.d.). How To: Improve Yield. [Link]
-
IvyPanda. (2025, August 1). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. [Link]
-
ResearchGate. (n.d.). Mechanism of oxidation of Benzhydrol by TriEACC. [Link]
-
Organic Chemistry Lab. (2020, November 16). Organic Lab: Aldehyde and Ketone Reduction. YouTube. [Link]
-
Organic Syntheses. (n.d.). benzohydrol. [Link]
- Google Patents. (n.d.). EP0801048A1 - Process for producing benzhydrols.
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
ResearchGate. (n.d.). reactions of partially solvated grignard reagents with benzaldehyde. [Link]
-
Organic Syntheses. (n.d.). phenylmagnesium bromide. [Link]
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- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. WO2014207206A1 - Preparation of grignard reagents using a fluidized bed - Google Patents [patents.google.com]
Technical Support Center: Extraction & Isolation of 4-tert-Butyl-3'-fluorobenzhydrol
Status: Active Ticket Type: Technical Guide / SOP Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: Molecular Profile & Solubility Logic
To successfully extract 4-tert-Butyl-3'-fluorobenzhydrol , one must first understand its physicochemical "personality." This molecule is not a simple alcohol; it is a highly lipophilic entity with competing polarity zones.
-
The Lipophilic Core: The tert-butyl group and the two aromatic rings dominate the structure, driving the LogP (partition coefficient) likely above 4.5 . This makes the molecule intensely hydrophobic.
-
The Polar Handle: The secondary hydroxyl (-OH) and the fluorine atom (via inductive effects) provide a "handle" for hydrogen bonding, but they are sterically crowded.
-
The Challenge: The molecule prefers non-polar organic layers so strongly that it can trap impurities. Conversely, during synthesis (likely Grignard or Hydride reduction), it forms sticky metal-alkoxide complexes that cause severe emulsions.
This guide prioritizes Green Chemistry principles (replacing Dichloromethane/Ether) while ensuring maximum recovery.
Module 1: Solvent Selection Matrix
User Question: I traditionally use Dichloromethane (DCM) or Diethyl Ether. Why should I switch, and what actually works for this specific benzhydrol?
Technical Insight: While DCM is a potent solvent, its density (1.33 g/mL) often causes phase inversion issues with heavy brines, and it is a regulated carcinogen. Diethyl ether poses peroxide risks. For a lipophilic benzhydrol, we recommend Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) .
Comparative Solvent Performance Table
| Solvent | Class | BP (°C) | Density (g/mL) | Suitability for Benzhydrol | Green Score |
| Ethyl Acetate (EtOAc) | Ester | 77 | 0.90 | Excellent. Good H-bond acceptor for the -OH group. Breaks metal complexes well. | ✅ Preferred |
| 2-MeTHF | Ether | 80 | 0.85 | Superior. Bio-based. Higher BP than THF. Separates cleanly from water (unlike THF).[1] | ✅✅ Premium |
| MTBE | Ether | 55 | 0.74 | Good. Great for crystallization, but lower solvating power for polar impurities. | ✅ Preferred |
| Dichloromethane (DCM) | Chlorinated | 40 | 1.33 | High. Excellent solubility, but environmental hazard and emulsion risk. | ❌ Hazardous |
| Diethyl Ether | Ether | 35 | 0.71 | High. Very flammable. Peroxide risk. High volatility causes product loss. | ❌ Undesirable |
Decision Logic: Selecting Your Solvent
Figure 1: Decision tree for selecting the optimal extraction solvent based on the synthesis method.
Module 2: Troubleshooting Phase Separation (Emulsions)
User Question: I quenched my reaction and now I have a milky middle layer that won't separate. Centrifugation isn't working. How do I fix this?
Root Cause Analysis: Synthesizing benzhydrols often involves Magnesium (Grignard) or Aluminum/Boron (Reduction) salts. These metals coordinate with the benzhydrol oxygen, forming gelatinous hydroxides (e.g., Mg(OH)₂) that stabilize emulsions.
The "Self-Validating" Protocol: Rochelle's Salt Method
Do not use simple acid washes (HCl) immediately, as they can generate heat or cause decomposition if the t-butyl group activates the ring towards acid-catalyzed side reactions.
Step-by-Step Recovery:
-
Preparation: Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .
-
Addition: Add the Rochelle's solution to your emulsion. Volume should be 2x the volume of the aqueous phase.
-
Agitation: Vigorously stir (do not just shake) for 30-60 minutes .
-
Observation: The layers will clarify. The organic layer (containing your 4-tert-Butyl-3'-fluorobenzhydrol) will float on top if using EtOAc/2-MeTHF.
Figure 2: The mechanism of action for Rochelle's Salt in breaking stubborn metal-induced emulsions.
Module 3: Optimization & Isolation (Crystallization)
User Question: My crude oil is thick and yellow. How do I get the white powder described in literature without running a column?
Technical Insight: The tert-butyl group makes this molecule "greasy," often leading to oils rather than crystals. You must use a Binary Solvent System (Solvent/Anti-solvent) to force the lattice to form.
Recommended System: EtOAc / Heptane (or Hexane)
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (approx 40-50°C).
-
Seeding: If you have a seed crystal, add it now. If not, scratch the glass side of the flask.
-
Anti-Solvent: Dropwise add Heptane (green alternative to Hexane) until the solution turns slightly cloudy (turbid).
-
Re-dissolve: Add 1-2 drops of EtOAc to make it clear again.
-
Cooling: Let it cool to room temperature slowly, then move to a -20°C freezer. The lipophilic t-butyl groups will stack, driving crystallization.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use pure Hexane for extraction to avoid water? A: No. While the t-butyl group is lipophilic, the hydroxyl group (-OH) and the fluorine atom create enough polarity that pure hexane may fail to extract the molecule efficiently from the aqueous interface. You need the oxygen content of EtOAc or MTBE to "pull" the alcohol out of the water.
Q2: I see a "rag layer" between phases. Should I collect it? A: The rag layer often contains the metal salts and impurities.
-
Action: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically traps the gelatinous solids. Then separate the clear liquid layers.
Q3: Is 2-MeTHF really better than THF? A: Yes. THF is miscible with water, requiring you to saturate the water with salt (Salting Out) to get a separation. 2-MeTHF separates cleanly from water without salt, reducing waste and simplifying the protocol.
References
-
Pfizer Inc. (2024). Green Chemistry Solvent Selection Guide. Retrieved from
-
American Chemical Society (ACS). (2024). DCM Ban: Alternatives & Resources for Dichloromethane. ACS Green Chemistry Institute.[3][4] Retrieved from
-
Biotage. (2023).[5] Tackling Emulsions Just Got Easier: The Chemistry of Separation. Retrieved from
-
University of York. (2024). CHEM21 Solvent Selection Guide: Bio-derived Solvents. Retrieved from
-
PubChem. (2025).[6] Compound Summary: 4-tert-Butyl-4'-methylbenzhydrol (Analogous Properties). National Library of Medicine. Retrieved from
Sources
- 1. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 2. Greener Processes | Pfizer [pfizer.com]
- 3. gctlc.org [gctlc.org]
- 4. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 5. biotage.com [biotage.com]
- 6. 4-Tert-Butylbenzenethiol | C10H14S | CID 75454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Benzhydrols Against Oxidation
Welcome to the Technical Support Center dedicated to the preservation and storage of benzhydrols. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your research compounds. Benzhydrols, a class of secondary alcohols, are susceptible to oxidation, which can compromise experimental outcomes and the viability of drug development programs. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability of your valuable benzhydrol samples.
Troubleshooting Guide: Diagnosing and Resolving Benzhydrol Degradation
This section is designed to help you identify the root cause of suspected oxidation and take corrective action.
Issue 1: Visual Changes in the Sample (e.g., Yellowing, Discoloration)
-
Question: My previously white, crystalline benzhydrol has developed a yellow tint. What does this indicate and what should I do?
-
Answer: A color change, particularly to yellow, is a common early indicator of oxidation. The primary oxidation product of benzhydrol is benzophenone, which can be yellowish, and its presence, even in small amounts, can alter the color of the bulk material.
Immediate Actions:
-
Isolate the Sample: Prevent further degradation by immediately isolating the affected sample from light and atmospheric oxygen.
-
Analytical Confirmation: Confirm the presence of benzophenone using the analytical protocols outlined below.
-
Review Storage Conditions: Assess your current storage protocol against the recommended best practices in the FAQ section.
Long-Term Solutions:
-
If oxidation is confirmed, the material may need to be repurified (e.g., by recrystallization) if a high-purity starting material is required for your application.
-
Implement preventative storage measures for all new and existing benzhydrol stocks.
-
Issue 2: Inconsistent Experimental Results
-
Question: My reactions using a stored benzhydrol sample are giving inconsistent yields or unexpected byproducts. Could oxidation be the cause?
-
Answer: Yes, the presence of the ketone impurity (benzophenone) can interfere with reactions where the alcohol functionality is critical. Benzophenone will not react in the same manner as benzhydrol and its presence effectively lowers the concentration of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Analytical Protocols for Detecting Oxidation
Consistent monitoring is key to ensuring the quality of your benzhydrol samples.
Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Purity Assessment
TLC is a quick and effective method to visually assess the presence of the more nonpolar benzophenone in your benzhydrol sample.[1][2]
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase (e.g., 3:1 Hexane:Acetone or Dichloromethane)[3][4]
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare Samples: Dissolve a small amount of your stored benzhydrol and, if available, pure benzhydrol and benzophenone standards in a suitable solvent like ethyl acetate.[1]
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved samples on the baseline of the TLC plate. It is good practice to co-spot your sample with the benzophenone standard to confirm its identity.
-
Develop the Plate: Place the plate in a developing chamber containing the mobile phase.
-
Visualize: After the solvent front has moved up the plate, remove it, let it dry, and visualize the spots under a UV lamp.
Interpreting the Results:
-
Benzophenone is less polar than benzhydrol and will travel further up the plate, resulting in a higher Retention Factor (Rf) value.[5]
-
The presence of a spot in your benzhydrol sample that matches the Rf of the benzophenone standard indicates oxidation.
| Compound | Functional Groups | Polarity | Expected Rf Value |
| Benzhydrol | Alcohol (-OH), Phenyl | High | Lower |
| Benzophenone | Ketone (C=O), Phenyl | Lower | Higher |
| Caption: Comparison of TLC properties of Benzhydrol and Benzophenone. |
Protocol 2: FTIR Spectroscopy for Functional Group Analysis
FTIR spectroscopy provides definitive evidence of oxidation by monitoring the characteristic functional groups of the alcohol and the ketone.[1]
Procedure:
-
Acquire an FTIR spectrum of your benzhydrol sample.
-
Analyze the spectrum for the key vibrational frequencies.
Key Spectral Features:
-
Benzhydrol (Starting Material): A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group.[6]
-
Benzophenone (Oxidation Product): The appearance of a strong, sharp absorption band around 1660-1700 cm⁻¹ due to the C=O stretch of the ketone.[6][7]
A diminished O-H peak and the emergence of a C=O peak are clear indicators of oxidation.[1]
| Compound | Key Functional Group | Characteristic FTIR Peak |
| Benzhydrol | Alcohol (O-H) | ~3200-3600 cm⁻¹ (broad) |
| Benzophenone | Ketone (C=O) | ~1660-1700 cm⁻¹ (strong, sharp) |
| Caption: Key FTIR absorption peaks for monitoring benzhydrol oxidation. |
Frequently Asked Questions (FAQs)
Storage Conditions
-
Q1: What are the ideal storage conditions for benzhydrols?
-
A1: To minimize oxidation, benzhydrols should be stored in a cool, dry, and dark place. A refrigerator (2-8°C) is suitable for short to medium-term storage. For long-term storage, consider a freezer (-20°C). The container should be tightly sealed to prevent exposure to atmospheric oxygen and moisture.[8]
-
-
Q2: What type of container is best for storing benzhydrols?
-
A2: Amber glass bottles with tight-fitting, inert caps (e.g., PTFE-lined) are highly recommended.[9][10] The amber color protects the compound from light, which can accelerate oxidation, while the glass and inert liner prevent leaching and reaction with the container material. Avoid plastic containers for long-term storage as they can be permeable to air.[11]
-
Use of Inert Atmosphere
-
Q3: When should I consider storing my benzhydrol under an inert atmosphere?
-
A3: If your benzhydrol is of high purity, intended for long-term storage, or will be used in highly sensitive applications, storing it under an inert gas like nitrogen or argon is a best practice. This is especially critical if the container will be opened multiple times.
-
-
Q4: How do I store a sample under an inert atmosphere in a standard lab setting?
-
A4: The "headspace flush" method is a practical approach.
Caption: Workflow for storing a sample under an inert gas atmosphere.
Protocol 3: Storing Benzhydrols Under an Inert Gas Blanket
-
Prepare the Vial: Place your benzhydrol solid into a clean, dry amber glass vial equipped with a rubber septum or a PTFE-lined septum cap.
-
Set Up Gas Flow: Connect a cylinder of dry nitrogen or argon via tubing to a needle. Ensure a low, gentle gas flow. A second, shorter needle will serve as a vent.
-
Purge the Headspace: Puncture the septum with both the gas inlet needle (extending into the headspace above the solid) and the vent needle (just piercing the septum).[12]
-
Flush: Allow the inert gas to flow gently for a few minutes to displace the air in the headspace.[13]
-
Seal: Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas in the vial.
-
Secure and Store: For extra security, wrap the cap and septum with Parafilm. Store the vial in a cool, dark, and dry location.
-
Use of Antioxidants
-
Q5: Can I add an antioxidant to my benzhydrol sample?
-
A5: Yes, adding a radical-scavenging antioxidant can be an effective strategy, especially for solutions of benzhydrols. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used for organic compounds. They work by intercepting free radicals that propagate the oxidation chain reaction.[11][14]
-
-
Q6: What concentration of antioxidant should I use and how do I add it?
-
A6: A typical starting concentration for BHT or BHA is in the range of 0.01% to 0.1% (w/w or w/v). It is best to perform a small-scale stability study to determine the optimal concentration for your specific compound and storage conditions.
Protocol 4: Preparing and Adding an Antioxidant Stock Solution
-
Prepare a Stock Solution: Prepare a 1% (w/v) stock solution of BHT or BHA in a solvent that is compatible with your benzhydrol and will not interfere with downstream applications (e.g., ethanol or the solvent your benzhydrol is already in).[15][16]
-
Calculate Volume: Determine the volume of the stock solution needed to achieve the desired final antioxidant concentration in your benzhydrol sample. For example, to make a 100 mL benzhydrol solution with 0.05% BHT, you would add 5 mL of the 1% BHT stock solution.
-
Add and Mix: Add the calculated volume of the antioxidant stock solution to your benzhydrol sample and mix thoroughly.
-
Store Appropriately: Even with an antioxidant, it is crucial to follow the best practices for storage (cool, dark, and tightly sealed).
-
Impact of Impurities
-
Q7: Can impurities in my benzhydrol sample accelerate oxidation?
-
A7: Yes, certain impurities, particularly trace metals from catalysts or reagents used in synthesis, can act as catalysts for oxidation. It is essential to use highly purified benzhydrols for long-term storage to minimize this risk.
-
By implementing these robust storage and monitoring strategies, you can significantly extend the shelf life of your benzhydrols and ensure the integrity and reproducibility of your research.
References
- Experiment 3 - Oxidation of Benzhydrol. (n.d.). Retrieved from University of California, Santa Cruz, Chemistry Department website.
- Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. (2015, February 8).
- Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chrom
- Lin, L.-C., et al. (2012). Determination of content of benzophenone and benzhydrol in aminodiphenylmethane by GC.
- Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
- Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.).
- When you isolate your benzhydrol (alcohol product) from benzophenone, you will analyze it by TLC. (2018, October 17). Chegg.com.
- How do you store chemicals in inert gas? (2025, January 14). Sciencemadness.org.
- Shelf-life Studies. (n.d.). aromaLAB.
- The IR spectra of benzophenone and benzhydrol are given on pages... (2022, May 8). Transtutors.
- Preparation of Stock Solutions of Various Strengths. (n.d.). Scribd.
- Elevating Antioxidant Levels in Food through Organic Farming and Food Processing. (n.d.). The Organic Center.
- Elevating Antioxidant Levels in Food through Organic Farming and Food Processing. (n.d.). The Organic Center.
- Making stock solutions - how and why. (2021, November 1). YouTube.
- How can I prepare a stock solution from a plant extract? (2014, April 27).
- Practical lab tips for avoiding sample loss during storage. (2023, March 3). YouTube.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Baranski, M., et al. (2014). Higher antioxidant and lower cadmium concentrations and lower incidence of pesticide residues in organically grown crops: a systematic literature review and meta-analyses. British Journal of Nutrition, 112(5), 794-811.
- Liquid Nitrogen Handling. (n.d.). The University of Iowa Environmental Health and Safety.
- Siracusa, V., et al. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers, 15(1), 123.
- Mechanism of oxidation of Benzhydrol by TriEACC. (n.d.).
- Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface w
- Elevating Antioxidant Levels in Food Through Organic Farming and Food Processing. (n.d.). The Organic Center.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
- Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. (2025, August 1). IvyPanda.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.
- AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND REL
- The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. (2005). Food and Chemical Toxicology, 43(8), 1141-1168.
- Chemical Compatibility D
- FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab.
- Compatibility Guide. (n.d.). UGA Environmental Safety Division.
- The stability of aqueous ethanol solutions after 13 years storage. (n.d.).
- Technical Note: The Stability of Aqueous Alcohol Standard Used in Breath Alcohol Testing after Twenty-Six Years Storage. (n.d.). Mecinca.
- Chemical Compatibility by Container Resin. (n.d.). CP Lab Safety.
- Chemical Compatibility Chart. (n.d.).
- Troubleshooting Quantitative Western Blots Hints and Tips. (n.d.). LI-COR Biosciences.
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. scribd.com [scribd.com]
- 4. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 5. Solved When you isolate your benzhydrol (alcohol product) | Chegg.com [chegg.com]
- 6. (Solved) - The IR spectra of benzophenone and benzhydrol are given on pages... (1 Answer) | Transtutors [transtutors.com]
- 7. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 8. esd.uga.edu [esd.uga.edu]
- 9. researchgate.net [researchgate.net]
- 10. coleparmer.com [coleparmer.com]
- 11. Higher antioxidant and lower cadmium concentrations and lower incidence of pesticide residues in organically grown crops: a systematic literature review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. phytotechlab.com [phytotechlab.com]
- 16. csstc.org [csstc.org]
Technical Support Center: Advanced Grignard Workup Strategies
Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Post-Reaction Processing & Magnesium Salt Removal
Hub Overview
Welcome to the Technical Support Center for Organometallic Chemistry. This guide addresses the "Magnesium Mud" phenomenon—the formation of gelatinous magnesium hydroxide/halide precipitates that trap product, cause intractable emulsions, and lower isolated yields.
We do not provide generic recipes. We provide Standard Operating Procedures (SOPs) based on the chemical properties of your substrate and the specific magnesium species generated (
Module 1: The Decision Matrix (Method Selection)
Before initiating a quench, you must select a protocol based on your product's acid sensitivity and the scale of the reaction.
Figure 1: Decision logic for selecting the optimal workup method based on substrate stability and desired phase behavior.
Module 2: Standard Operating Procedures (SOPs)
Protocol A: Acidolysis (The Solubilization Method)
Best For: Robust substrates, large-scale reactions where filtration is impractical.
Mechanism: Converts insoluble magnesium salts into water-soluble magnesium halides (
The Protocol:
-
Cool: Chill the reaction mixture to
. -
Quench: Slowly add 1M
or 1M .-
Critical: Add acid until the aqueous layer is acidic (pH < 2) and both layers are clear.
-
-
Separation: The magnesium remains in the aqueous phase. Separate the organic layer.[1][2][3]
-
Wash: Wash organic layer with brine to remove residual acid.
Technical Note: Strong acids can dehydrate tertiary alcohols (a common Grignard product) into alkenes via E1 elimination [1]. If your product is a tertiary alcohol, proceed to Protocol B or C .
Protocol B: The Rochelle Salt Method (Chelation)
Best For: Acid-sensitive products, reactions prone to emulsions, and removing aluminum/magnesium without filtration.
Mechanism: Tartrate ions act as bidentate ligands, sequestering
The Protocol:
-
Preparation: Prepare a saturated solution of Sodium Potassium Tartrate (Rochelle Salt).
-
Quench: Add the Rochelle Salt solution to the reaction mixture at room temperature.
-
Agitation (The Bottleneck): Vigorously stir for 1–4 hours .
-
Why? Chelation is kinetically slower than protonation. You must wait for the cloudy emulsion to separate into two distinct, clear layers.[4]
-
-
Separation: Once layers are clear, separate. No filtration required.
Data Comparison:
| Feature | Acidolysis (Protocol A) | Rochelle Salt (Protocol B) |
| pH Environment | Acidic (pH < 2) | Neutral (pH ~7) |
| Speed | Fast (< 30 mins) | Slow (1–4 hours) |
| Phase Boundary | Sharp, Clear | Sharp, Clear (after wait) |
| Mg Fate | Solubilized ( | Solubilized (Mg-Tartrate) |
Protocol C: Buffered Precipitation (Ammonium Chloride)
Best For: Standard lab-scale reactions where filtration is acceptable.
Mechanism:
The Protocol:
-
Quench: Slowly add Saturated Aqueous
at . -
Observation: A white precipitate will form.
-
Troubleshooting: If the solid is sticky/gelatinous, add a small amount of water or dilute
(if product permits) to dissolve the "mud," or add Celite.
-
-
Filtration: Decant the supernatant or filter through a Celite pad to remove the solids.
-
Extraction: Wash the filter cake with ether/solvent to recover trapped product.
Module 3: Troubleshooting & FAQs (Ticket System)
Ticket #001: "I have a stubborn emulsion that won't separate."
Diagnosis: This is likely caused by fine particulate
-
The "Time" Fix: Add saturated Rochelle Salt solution and stir vigorously for 2+ hours.
-
The "Force" Fix: Filter the entire mixture through a pad of Celite. The Celite traps the particulate matter breaking the emulsion.
-
The "Chemistry" Fix: If the product is stable, add 10%
dropwise until the solids dissolve and the layers clear.
Ticket #002: "My tertiary alcohol dehydrated to an alkene."
Diagnosis: The workup was too acidic, or the quench generated too much heat (exotherm). Resolution:
-
Switch Protocols: Use Protocol C (
) or Protocol B (Rochelle Salt). -
Thermal Control: Ensure the quench is performed at
or lower. The dehydration of alcohols is temperature-dependent.
Ticket #003: "Can I use the Fieser Workup (1:1:3) for Grignards?"
Clarification: The "Fieser" method (n g reagent : n mL water : n mL 15% NaOH : 3n mL water) is chemically specific to Aluminum Hydride (LAH) reductions to form granular aluminates [4].
Applicability: While some researchers adapt this for Grignards, it is not the standard stoichiometry for Magnesium. For Grignards, the "granular precipitate" is best achieved using the Ammonium Chloride method or by simply adding water carefully until solids clump, then drying with
Ticket #004: "My yield is lower than expected."
Diagnosis: Product entrapment in the magnesium filter cake. Resolution:
-
Reprocess Waste: Take the solid "magnesium mud" filter cake. Resuspend it in the reaction solvent (Ether/THF). Stir vigorously for 30 minutes, then re-filter. This "wash" often recovers 5–10% of the yield trapped in the matrix.
References
-
BenchChem. (2025).[5] Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from
-
Curly Arrow. (2009).[6] Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from
-
University of Rochester. (n.d.).[1][7] Not Voodoo: Workup Troubleshooting. Retrieved from
-
LibreTexts. (2025).[8] Quenching Reactions: Aluminum based reactions (Fieser Method). Retrieved from
Sources
- 1. Workup [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 7. Workup [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Addressing Steric Hindrance in 4-tert-Butyl Substituted Compounds
Introduction
The tert-butyl group, -C(CH₃)₃, is a cornerstone of modern organic and medicinal chemistry. Its defining characteristic is its significant steric bulk, a property that arises from the three methyl groups projecting from a central quaternary carbon.[1] This steric hindrance is not a mere inconvenience; it is a powerful tool used by chemists to control reaction selectivity, protect specific molecular sites, and dictate the conformational preferences of molecules.[2][3] However, this same bulk presents unique challenges in synthetic chemistry.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides practical, field-proven insights into troubleshooting common issues encountered when working with 4-tert-butyl substituted compounds, transforming steric hindrance from an obstacle into a predictable and controllable molecular design element.
Frequently Asked Questions (FAQs)
Q1: What exactly is steric hindrance, and why is the tert-butyl group the classic example?
A1: Steric hindrance is a nonbonding interaction that influences the shape and reactivity of molecules.[2] It occurs when the size of atoms or groups within a molecule prevents chemical reactions that are observed in related molecules with smaller groups.[3] Essentially, bulky groups get in the way, blocking the optimal trajectory for reagents to approach a reaction center.[4][5]
The tert-butyl group is the archetypal sterically demanding group because its tetrahedral arrangement of a central carbon with three methyl groups creates a wide, rigid "umbrella" that effectively shields one side of the molecule.[1] This makes it significantly larger than other common alkyl groups, profoundly impacting reaction rates and equilibria.[4]
Q2: How does a 4-tert-butyl group influence the conformation of a cyclohexane ring?
A2: The 4-tert-butyl group is often used as a "conformational lock." In a cyclohexane ring, substituents can occupy either an axial (pointing up or down, parallel to the ring's axis) or an equatorial (pointing out from the side of the ring) position. An axial substituent experiences unfavorable steric interactions with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions).
Due to its immense bulk, the energetic penalty for placing a tert-butyl group in the axial position is extremely high. This preference is quantified by its A-value, which measures the energy difference between the axial and equatorial conformers. The tert-butyl group has one of the largest A-values, meaning the cyclohexane ring will overwhelmingly adopt a chair conformation where the tert-butyl group is in the equatorial position to avoid severe steric strain.[6][7][8] This effectively "locks" the ring in a single conformation.
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -Br | 0.43 |
| -OH | 0.87 |
| -CH₃ (methyl) | 1.74 |
| -CH(CH₃)₂ (isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-butyl) | ~4.9 |
| Data sourced from various studies on cyclohexane conformations.[7][8] |
Q3: What is the electronic influence of a 4-tert-butyl group on an aromatic ring?
A3: The tert-butyl group is an electron-donating group (EDG) through an inductive effect.[9] This means it pushes electron density into the aromatic ring, making the ring more nucleophilic and activating it towards Electrophilic Aromatic Substitution (EAS). As an activating group, it directs incoming electrophiles to the ortho and para positions.[10][11]
However, its electronic effect is often overshadowed by its powerful steric effect. While it electronically directs to both ortho and para positions, its physical bulk severely hinders the approach of electrophiles to the adjacent ortho positions.[10] Consequently, EAS reactions on tert-butylbenzene yield the para-substituted product almost exclusively.[1]
Solutions & Key Considerations:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. The key is to use ligands that are both bulky and electron-rich. This combination promotes the formation of a coordinatively unsaturated, highly reactive Pd(0) species needed for oxidative addition. [12] | Ligand Class | Examples | Key Advantage for Hindered Substrates | | :--- | :--- | :--- | | Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky framework accelerates reductive elimination. High electron density promotes oxidative addition. [12]| | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable and active palladium complexes. [13]| | Specialized Bidentate | dtbpf | Bulky ferrocenyl phosphine that can be effective in specific cases. |
-
Base and Solvent System: Anhydrous conditions with bases like K₃PO₄ can be surprisingly slow. The addition of a few equivalents of water can sometimes be beneficial. [12]For extremely hindered couplings, stronger bases like KOt-Bu in solvents like t-BuOH or toluene are often required. [14]
Hydrolysis of Sterically Hindered Amides/Esters
Issue: Standard acidic or basic hydrolysis of an amide or ester adjacent to a tert-butyl group fails or requires excessively long reaction times and harsh conditions, leading to decomposition.
Root Cause Analysis: The tert-butyl group physically blocks the approach of water or hydroxide ions to the electrophilic carbonyl carbon. The transition state for nucleophilic acyl substitution is highly crowded and energetically unfavorable. [15] Solutions:
-
Microwave-Assisted Heating: This is a highly effective technique to overcome the high activation energy barrier. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture to high temperatures (120-150 °C). [15]* Alternative Reagents: For substrates sensitive to high temperatures, milder chemical methods can be employed. The use of thionyl chloride (SOCl₂) in an alcohol solvent (like methanol) can facilitate deacylation of hindered N-arylacetamides under less forcing conditions. [15]
Friedel-Crafts Alkylation of Phenols
Issue: The reaction of a phenol with a tert-butylating agent (e.g., tert-butanol, isobutylene) results in a mixture of 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol, with poor selectivity for the desired 4-isomer.
Root Cause Analysis: The phenolic -OH group is an ortho, para-director. Kinetically, ortho-alkylation is often favored. However, the para-isomer is thermodynamically more stable due to less steric hindrance. [16]Strong acid catalysts can promote over-alkylation to the di-substituted product. [16] Solutions:
-
Shape-Selective Catalysis: The use of solid acid catalysts, particularly zeolites, is the preferred industrial solution. The defined pore structure of zeolites can selectively allow the formation of the linear para-isomer while sterically excluding the formation of the bulkier ortho-isomer or di-substituted products within their channels. [17][18] | Catalyst | Typical Performance Characteristics | | :--- | :--- | | H-Beta Zeolite | Efficient for para-isomer formation. [17]NaOH treatment can further enhance selectivity for 4-TBP. [19][20]| | H-Y Zeolite | High activity, but selectivity can be tuned by reaction conditions to favor either mono- or di-alkylation. [17][18]| | Amberlyst Resins | Can be effective but may require milder conditions to prevent side reactions. | | AlCl₃ / H₂SO₄ | Prone to over-alkylation and isomer mixtures; generally less selective. |
-
Reaction Condition Control: Lowering the reaction temperature and using a molar excess of the phenol relative to the alkylating agent can help minimize the formation of the di-substituted byproduct. [17]
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Acidic Hydrolysis of N-(2-tert-butyl-4-nitrophenyl)acetamide
This protocol is a general guideline for accelerating the hydrolysis of a sterically hindered amide. [15]
-
Reaction Setup: In a 10 mL microwave reactor vial, combine N-(2-tert-butyl-4-nitrophenyl)acetamide (1.0 eq, e.g., 200 mg) and 6M aqueous HCl (5 mL, ~20 volumes). Add a magnetic stir bar.
-
Microwave Irradiation: Seal the vial securely. Place it in the cavity of a laboratory microwave reactor. Set the reaction temperature to 140 °C, the hold time to 20 minutes, and the maximum pressure to 20 bar.
-
Work-up: After the reaction, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood. Pour the acidic solution over crushed ice and slowly neutralize to pH ~8 by adding 6M NaOH solution.
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-tert-butyl-4-nitroaniline. Purify by column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling of 1-bromo-4-tert-butylbenzene with Phenylboronic Acid
This protocol is a starting point for a sterically hindered coupling, leveraging a modern catalyst system.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-tert-butylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.5 eq).
-
Catalyst Addition: In a separate vial, weigh out the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and add it to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution based on the aryl bromide) and degassed water (4.0 eq relative to the aryl bromide).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 4-tert-butylbiphenyl.
References
- A Comparative Analysis of Catalysts for the Synthesis of 4-tert-Butyl-2-ethylphenol. (n.d.). Benchchem.
- Technical Support Center: Synthesis of 2,4-Di-tert-butylphenol with Zeolite Catalysts. (n.d.). Benchchem.
- Overcoming steric hindrance in reactions with 4-tert-butyl substituted furans. (2025). Benchchem.
- Liu, K., Wang, S., Zheng, L., Lou, S., Meng, X., Cao, F., Liu, N., & Shi, L. (2024). NaOH-Treated Hβ Zeolite: A Highly 4-Tert-butyl-phenol Selective Catalyst for Alkylation of Phenol with Tert-Butanol. Catalysis Letters.
- NaOH-Treated Hβ Zeolite: A Highly 4-Tert-butyl-phenol Selective Catalyst for Alkylation of Phenol with Tert-Butanol. (2024). ResearchGate.
- Steric effects. (n.d.). In Wikipedia.
- 4.4 Substituted Cyclohexanes. (n.d.). KPU Pressbooks.
- Steric Hindrance: Definition, Factors, & Examples. (2024). Chemistry Learner.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
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- Directing Groups in SE Ar. (n.d.).
- Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University Department of Chemistry.
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- Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps.
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- Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
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Validation & Comparative
Comparative Analytical Guide: Structural Elucidation of 4-tert-Butyl-3'-fluorobenzhydrol via 1H NMR
Executive Summary
In the synthesis of functionalized benzhydrols, specifically 4-tert-Butyl-3'-fluorobenzhydrol , the primary analytical challenge is not merely assigning peaks, but rigorously differentiating the product from its ketone precursor and potential regioisomers.
This guide provides a comparative analysis of the 1H NMR spectral signature of 4-tert-Butyl-3'-fluorobenzhydrol. Unlike standard spectral listings, this document focuses on differential diagnosis —how to use specific coupling constants (
Key Analytical Anchors
-
The Aliphatic Anchor: The tert-butyl singlet (
~1.30 ppm) provides integration calibration (9H). -
The Reaction Monitor: The appearance of the carbinol methine proton (
~5.80 ppm) confirms the reduction of the ketone. -
The Isomer Fingerprint: The
coupling pattern on the 3'-substituted ring distinguishes this molecule from its 4'-fluoro or 2'-fluoro isomers.
Experimental Methodology
To ensure reproducibility and spectral fidelity, the following protocol is recommended. The choice of solvent is critical for observing the hydroxyl coupling, which serves as a secondary confirmation of the alcohol functionality.
Sample Preparation Protocol
| Parameter | Specification | Rationale |
| Mass | 5–10 mg | Optimal signal-to-noise ratio (S/N) without viscosity broadening. |
| Solvent A (Routine) | Standard shifts; however, OH proton often exchanges/broadens. | |
| Solvent B (Validation) | Critical: Inhibits proton exchange, revealing the | |
| Tube Quality | 5 mm Precision (Wilmad 507 or eq) | Essential for resolving fine aromatic splitting ( |
| Reference | TMS ( | Internal standard. |
Instrument Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended for second-order aromatic effects).
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 (Routine) / 64 (Trace impurity detection).
Comparative Analysis 1: Product vs. Precursor (Reaction Monitoring)
The most common "alternative" encountered is the unreacted precursor: 4-tert-butyl-3'-fluorobenzophenone . The reduction of the carbonyl (
Spectral Comparison Table
| Feature | Precursor (Ketone) | Product (Benzhydrol) | Diagnostic Action |
| Carbonyl Carbon | Methine ( | Primary Confirmation: Appearance of signal at ~5.8 ppm.[1][2] | |
| Hydroxyl Proton | Absent | Secondary Confirmation: Disappears with | |
| Aromatic Region | Deshielded (Ortho protons > 7.7 ppm) | Shielded (Ortho protons shift upfield to ~7.3 ppm) | Tertiary Check: Loss of anisotropy from |
| tert-Butyl Group | Minor shift; useful for integration reference. |
Visualization: Reaction Monitoring Workflow
Figure 1: Logic flow for monitoring the reduction of benzophenone to benzhydrol via 1H NMR.
Comparative Analysis 2: Structural Validation (Isomer Differentiation)
The second "alternative" is a regioisomer, such as 4-tert-butyl-4'-fluorobenzhydrol . Distinguishing the 3'-fluoro (meta) from the 4'-fluoro (para) isomer relies on the splitting patterns in the aromatic region caused by
The Fluorine Coupling "Fingerprint"
Fluorine-19 (
-
4'-Fluoro Isomer (Para):
-
Symmetry: High.
-
Pattern: The fluorinated ring appears as a distinct AA'BB' system (pseudo-triplets) due to large
and .
-
-
3'-Fluoro Isomer (Meta - Target Molecule):
-
Symmetry: Low.
-
Pattern: ABCD system. The protons on the fluorinated ring are chemically non-equivalent and split by F.
-
Detailed Assignment of the 3'-Fluoro Ring (Ring B)
| Proton Position | Multiplicity Description | Coupling Constants ( |
| H-2' (Ortho to F & CH) | Long-range Doublet of Triplets (dt) | |
| H-4' (Ortho to F, Para to CH) | Doublet of Doublets (dd) or Multiplet | |
| H-5' (Meta to F) | Pseudo-Triplet (td) | |
| H-6' (Para to F) | Doublet or Multiplet |
Note: The H-2' proton is the most diagnostic. It sits between the Fluorine and the Benzhydrol methine attachment. It typically appears as a distinct, narrow multiplet (appearing like a doublet with fine structure) isolated from the main aromatic cluster.
Visualization: Aromatic Splitting Logic
Figure 2: Deconvolution of the aromatic region. Ring A presents a clean doublet pair, while Ring B presents complex multiplets due to Fluorine coupling.
Detailed Spectral Prediction (The "Answer Key")
Based on additivity rules and standard benzhydrol shifts, the following assignment is the expected "Pass" criteria for the product.
Solvent: CDCl
-
1.31 ppm (Singlet, 9H): tert-Butyl group (C(CH
) ). - 2.30 ppm (Broad Singlet, 1H): Hydroxyl group (-OH). Note: Chemical shift is concentration/temperature dependent.
-
5.82 ppm (Singlet, 1H): Methine proton (Ar
CH-OH). - 6.95 – 7.05 ppm (Multiplet, 1H): H-4' (Ortho to F, Para to CH).
- 7.10 – 7.18 ppm (Multiplet, 2H): H-2' (Ortho to F) and H-6' (Para to F).
- 7.25 – 7.30 ppm (Multiplet/Triplet, 1H): H-5' (Meta to F).
-
7.36 ppm (Doublet,
Hz, 2H): Ring A protons (Meta to t-Bu). -
7.42 ppm (Doublet,
Hz, 2H): Ring A protons (Ortho to t-Bu).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (Standard text for coupling constants and additivity rules).
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link] (Authoritative source for J-coupling values).
-
National Institute of Standards and Technology (NIST). (2023). Benzhydrol 1H NMR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Base spectrum for benzhydrol core comparison).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
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A Comparative Guide to ¹⁹F NMR Analysis of Meta-Fluorinated Benzhydrols: Maximizing Resolution and Sensitivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular sciences, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] Among the array of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for characterizing these fluorinated compounds.[4][5][6] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it an ideal probe for detailed structural and dynamic studies.[7][8] This guide provides an in-depth, comparative analysis of ¹⁹F NMR techniques as applied to meta-fluorinated benzhydrols, a class of compounds with significant interest in medicinal chemistry. We will explore the nuances of experimental design, data interpretation, and provide actionable protocols to empower researchers in their analytical endeavors.
The Distinct Advantages of ¹⁹F NMR for Fluorinated Pharmaceuticals
The utility of ¹⁹F NMR in drug discovery is multifaceted. The absence of endogenous fluorine in most biological systems ensures that the resulting spectra are free from background signals, offering a clean window into the behavior of the fluorinated analyte.[9][10] This specificity is invaluable for fragment-based drug discovery (FBDD), where ¹⁹F NMR can be used to screen libraries of fluorinated fragments for binding to a target protein.[4][9] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of molecular interactions, conformational changes, and binding events.[5][6] This hyper-responsiveness, with a chemical shift range spanning several hundred parts per million (ppm), offers superior resolution compared to ¹H NMR.[5][7]
For meta-fluorinated benzhydrols, ¹⁹F NMR provides critical insights into:
-
Structural Elucidation: Confirming the position of the fluorine substituent and characterizing the overall molecular structure.
-
Purity Assessment: Quantitative ¹⁹F NMR (qNMR) offers a rapid and reliable method for determining the purity of synthesized compounds without the need for identical reference standards.[11][12]
-
Conformational Analysis: The fluorine chemical shift can be sensitive to through-space interactions, providing information on the molecule's preferred conformation in solution.
-
Binding Studies: Monitoring changes in the ¹⁹F NMR signal upon interaction with biological macromolecules to characterize binding events and determine affinities.[4][6]
Navigating the Nuances: A Comparative Look at Experimental Parameters
The quality and interpretability of ¹⁹F NMR data are critically dependent on the careful selection of experimental parameters. Here, we compare key considerations and provide evidence-based recommendations for the analysis of meta-fluorinated benzhydrols.
Internal Referencing: The Key to Accurate Chemical Shifts
Unlike ¹H NMR, where tetramethylsilane (TMS) serves as a near-universal internal standard, the choice of a suitable reference for ¹⁹F NMR is more complex and sample-dependent.[13] Spectrometer-based indirect referencing can be unreliable for detecting subtle chemical shift changes indicative of weak binding.[13] Therefore, the use of an internal standard is paramount.
| Reference Compound | Typical Chemical Shift (δ, ppm) vs. CFCl₃ | Advantages | Disadvantages |
| Trifluoroacetic acid (TFA) | -76.55[14][15] | Highly soluble in many organic solvents. | Chemical shift can be pH-dependent. |
| 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) | -61.3 (in DMSO-d₆)[16][17] | High purity certified reference material available.[16][17] | |
| Benzotrifluoride | -63.72[15] | Inert under many reaction conditions.[18] | |
| 4,4'-Difluorobenzophenone | -106.5 (in DMSO-d₆)[16] | Provides a reference in a different spectral region. |
Recommendation: For routine analysis of meta-fluorinated benzhydrols in common organic solvents, benzotrifluoride offers a good balance of inertness and a distinct chemical shift. For quantitative studies, a certified reference material like 3,5-BTFMBA is recommended to ensure traceability.[16][17] It is crucial to select a reference whose signal does not overlap with any analyte signals.[18]
Solvent Effects: More Than Just a Medium
The choice of solvent can significantly influence the ¹⁹F chemical shift. This is due to solvent-solute interactions that alter the local electronic environment of the fluorine nucleus. Even the isotopic composition of the solvent (e.g., H₂O vs. D₂O) can induce measurable chemical shift differences.[5] When comparing spectra, it is essential to use the same deuterated solvent consistently. For binding studies, it is critical to ensure the chosen solvent does not interfere with the interaction being investigated.
Relaxation and Quantitative Analysis: Ensuring Accuracy
For accurate quantitative ¹⁹F NMR (qNMR), complete spin-lattice relaxation (T₁) of the fluorine nuclei between pulses is essential.[19][20] The T₁ relaxation times for ¹⁹F can be significantly longer than for ¹H, necessitating longer relaxation delays (D1) in the pulse sequence.
Comparative Approaches to T₁ Measurement and qNMR:
| Method | Description | Advantages | Disadvantages |
| Inversion-Recovery | A standard pulse sequence to directly measure T₁ values.[21] | Accurate determination of T₁ for optimizing D1. | Can be time-consuming. |
| Use of Relaxation Agents | Paramagnetic agents like Cr(acac)₃ or Fe(acac)₃ are added to shorten T₁ times.[19] | Significantly reduces the required D1, speeding up acquisition.[19] | May cause line broadening if used at high concentrations. |
| Empirical D1 Selection | Setting D1 to 5-7 times the longest expected T₁. | A practical approach when T₁ values are unknown. | May lead to inaccurate quantification if T₁ is underestimated. |
Recommendation: For the most accurate qNMR results, perform an inversion-recovery experiment to determine the T₁ of the meta-fluorine in the benzhydrol derivative of interest.[21] Subsequently, set the relaxation delay (D1) to at least 5 times this value. For high-throughput screening, the use of a relaxation agent can be a viable alternative, but its concentration should be carefully optimized to minimize line broadening.[19]
Experimental Protocol: A Step-by-Step Guide to ¹⁹F NMR Analysis
This protocol provides a generalized workflow for the ¹⁹F NMR analysis of a meta-fluorinated benzhydrol.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the meta-fluorinated benzhydrol sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a known concentration of an appropriate internal standard (e.g., benzotrifluoride).
-
For qNMR, accurately weigh both the analyte and the internal standard.
2. NMR Spectrometer Setup:
-
Tune and match the NMR probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition (Qualitative Analysis):
-
Use a standard single-pulse ¹⁹F NMR experiment.
-
Set the spectral width to encompass the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -130 ppm).
-
Use a 30-45° pulse angle to allow for a shorter relaxation delay (D1) of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Acquisition (Quantitative Analysis):
-
Use a 90° pulse angle for maximum signal intensity.[22]
-
Set the relaxation delay (D1) to at least 5 times the T₁ of the fluorine nucleus of interest.
-
Ensure the number of data points is sufficient to resolve all signals adequately.
-
Acquire a suitable number of scans (e.g., 16-64) to ensure good signal-to-noise for accurate integration.[12]
-
Employ inverse-gated ¹H decoupling to suppress the nuclear Overhauser effect (NOE) and simplify the spectrum by removing ¹H-¹⁹F couplings.[16][17]
5. Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis by setting the peak of the internal standard to its known value.
-
Integrate the signals of interest. For qNMR, the purity can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral area
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Workflow
Caption: A streamlined workflow for the ¹⁹F NMR analysis of meta-fluorinated benzhydrols.
Through-Bond vs. Through-Space Couplings: Interpreting the Data
In addition to the chemical shift, coupling constants provide valuable structural information. In meta-fluorinated benzhydrols, you may observe:
-
Through-bond couplings (J-couplings): These occur between the ¹⁹F nucleus and other NMR-active nuclei (e.g., ¹H, ¹³C) through the covalent bond network. The magnitude of these couplings depends on the number of bonds separating the nuclei and their dihedral angles. Long-range ¹H-¹⁹F couplings can be particularly useful for structural assignment.[23][24]
-
Through-space couplings: If the fluorine atom is in close spatial proximity to another nucleus, a through-space coupling can be observed, even if they are separated by many bonds.[23][25] This can provide insights into the molecule's conformation. For instance, observing a through-space coupling between the meta-fluorine and the benzylic proton could indicate a preferred rotational conformation. Specialized 2D NMR experiments like HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to probe these through-space interactions.[26]
Caption: Illustration of potential through-bond and through-space couplings in a meta-fluorinated benzhydrol.
Conclusion: A Powerful Ally in Fluorinated Drug Discovery
¹⁹F NMR spectroscopy is an indispensable technique for the detailed analysis of meta-fluorinated benzhydrols and other fluorinated compounds in the drug discovery pipeline. By understanding the fundamental principles and carefully optimizing experimental parameters, researchers can unlock a wealth of structural and quantitative information. This guide provides a comparative framework and practical protocols to harness the full potential of ¹⁹F NMR, enabling more informed decisions in the design and development of next-generation therapeutics. The high sensitivity, specificity, and resolving power of this technique ensure its continued prominence in the analytical toolkit of medicinal chemists and pharmaceutical scientists.[9][27]
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Park, B. K., & Kitteringham, N. R. (1994). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews, 26(3), 605-643. [Link]
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Dalvit, C., & Vulpetti, A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 947. [Link]
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Urick, A. K., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(3), 793-807. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
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Gerig, J. T. (2010). Principles and Topical Applications of 19F NMR Spectrometry. In Annual Reports on NMR Spectroscopy (Vol. 69, pp. 1-79). Academic Press. [Link]
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Urick, A. K., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(3), 793-807. [Link]
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Scribd. (n.d.). 19F NMR Reference Standards Guide. [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. [Link]
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Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2023). Molecules, 28(13), 5083. [Link]
-
Nmr spectroscopy of fluorine 19. (2016, May 17). SlideShare. [Link]
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The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia, 4(1), 312-332. [Link]
-
19F NMR Reference Standards. (n.d.). [Link]
-
Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug metabolism reviews, 26(3), 605–643. [Link]
-
Jee, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12799-12808. [Link]
-
Isogai, S., et al. (2020). A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. Journal of Biomolecular NMR, 74(10-11), 541-556. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 981-984. [Link]
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Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (2012). Protein & Cell, 3(1), 64-71. [Link]
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Wang, Y., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 401-409. [Link]
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Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2007). Journal of the American Chemical Society, 129(47), 14522-14523. [Link]
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Gerig, J. T. (2001). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd. [Link]
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Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (2023). ChemRxiv. [Link]
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Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. (2018). Molecules, 23(11), 2999. [Link]
-
Slow dynamics in a liquid crystal: 1H and 19F NMR relaxometry. (2011). The Journal of Chemical Physics, 135(24), 244506. [Link]
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Quantification of Langlois Reagent by 19F-NMR Spectroscopy. (2023). Analytical Chemistry Letters, 13(3), 213-223. [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (2022). Chemical Science, 13(18), 5236-5246. [Link]
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Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021). Journal of the American Chemical Society, 143(46), 19527-19535. [Link]
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Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (2023). ChemRxiv. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). Chemical Science, 13(18), 5236-5246. [Link]
-
Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. (2025). Journal of Biomolecular NMR, 79(7), 291-300. [Link]
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. (2021). International Journal of Molecular Sciences, 22(21), 11847. [Link]
-
19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. (2018). The Journal of Physical Chemistry B, 122(25), 6561-6571. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(18), 5236-5246. [Link]
-
Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. (2013). The Journal of Physical Chemistry A, 117(34), 8333-8342. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2015). Journal of Analytical Methods in Chemistry, 2015, 858593. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). The Journal of Organic Chemistry, 83(5), 2753-2759. [Link]
-
New Frontiers and Developing Applications in 19F NMR. (2013). Current Topics in Medicinal Chemistry, 13(14), 1639-1653. [Link]
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Spectroscopic Characterization Guide: 4-tert-Butyl-3'-fluorobenzhydrol
Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) absorption profile for 4-tert-Butyl-3'-fluorobenzhydrol . As a specialized pharmaceutical intermediate, this molecule is frequently synthesized via the reduction of its ketone precursor (4-tert-butyl-3'-fluorobenzophenone).
Consequently, this guide prioritizes synthesis validation —distinguishing the product from its starting material—and structural verification against non-fluorinated or non-alkylated analogs. The data below synthesizes fragment-based chemometric analysis with standard spectroscopic principles.
Structural Analysis & Vibrational Theory[1]
To accurately interpret the spectrum, we must deconstruct the molecule into its three vibrationally distinct domains.
-
Domain A (The Linker): The secondary alcohol (-CH(OH)-). This is the primary site of chemical transformation.
-
Domain B (Ring 1 - Para): The 4-tert-butylphenyl moiety. The bulky alkyl group introduces strong aliphatic C-H modes and a specific "gem-dimethyl" doublet.
-
Domain C (Ring 2 - Meta): The 3-fluorophenyl moiety. The fluorine atom introduces a high-polarity C-F stretch and alters the aromatic "fingerprint" (out-of-plane bending).
Workflow: Characterization Logic
The following diagram illustrates the logical flow for validating this compound using FTIR.
Figure 1: Step-by-step logic for validating 4-tert-Butyl-3'-fluorobenzhydrol synthesis.
Comparative Spectral Data
The following table contrasts the target molecule with its direct precursor (Ketone) and the unsubstituted parent (Benzhydrol).[1] This comparison is critical for determining reaction completion and purity.
Table 1: Diagnostic Absorption Peaks (cm⁻¹)
| Vibrational Mode | Target: 4-tert-Butyl-3'-fluorobenzhydrol | Precursor: Ketone Analog | Parent: Benzhydrol | Diagnostic Note |
| O-H Stretch | 3300–3450 (Broad) | Absent | 3300–3400 | Primary Indicator. Confirms reduction of ketone to alcohol. |
| C=O Stretch | Absent | 1650–1670 (Strong) | Absent | Purity Check. Presence indicates unreacted starting material. |
| C-H (sp³) | 2960, 2870 (Strong) | 2960, 2870 | Weak/Absent | Derived from the tert-butyl group. Distinguishes from simple benzhydrol.[1] |
| t-Butyl Bend | 1365 & 1390 (Split) | 1365 & 1390 | Absent | "Gem-dimethyl" doublet. Unique identifier for the tert-butyl fragment. |
| C-F Stretch | 1200–1260 (Strong) | 1200–1260 | Absent | Aryl-Fluorine stretch. Often overlaps with C-O but is sharper/stronger. |
| C-O Stretch | 1000–1050 | Absent | 1000–1050 | Secondary alcohol C-O stretch. |
| OOP Bending | 800–860 (Para) + 750–800 (Meta) | Similar | 700 & 740 (Mono) | Complex region. Used to confirm substitution pattern (Meta-F vs Para-tBu). |
Detailed Peak Interpretation
A. The "Go/No-Go" Region (Functional Groups)
-
3300–3450 cm⁻¹ (O-H Stretch): In the target molecule, this band appears as a broad, rounded trough due to hydrogen bonding.
-
Comparison: If you see a sharp peak >3600 cm⁻¹, the sample is likely in a dilute non-polar solution (free OH). In solid-state (ATR/KBr), expect the broad band.
-
-
1650–1670 cm⁻¹ (The "Silent" Region): The precursor ketone has a massive dipole change associated with the C=O bond, creating a dominant peak here.
-
Success Criteria: The complete disappearance of this peak in the target spectrum is the gold standard for reaction completion [1].
-
B. The Structural Fingerprint (The "Identity" Region)
-
The tert-Butyl Marker (2960 & 1360-1390 cm⁻¹): The tert-butyl group is spectroscopically "loud." It adds significant C-H stretching intensity just below 3000 cm⁻¹. More importantly, the skeletal bending of the -C(CH₃)₃ group creates a split peak (doublet) around 1365 cm⁻¹ and 1390 cm⁻¹. This doublet is not present in isopropyl or ethyl analogs [2].
-
The Fluorine Marker (1200–1250 cm⁻¹): The C-F bond is highly polar. In meta-substituted aromatics, this stretch is intense. Note that the C-O stretch of the alcohol also appears near 1000–1050 cm⁻¹.
-
Differentiation: The C-F band is typically at a higher frequency (closer to 1250) compared to the C-O (closer to 1030).
-
Experimental Protocol
To ensure reproducibility, follow this standardized ATR-FTIR protocol.
Method: Attenuated Total Reflectance (ATR)
Rationale: Benzhydrols are often sticky solids or viscous oils. ATR requires minimal prep and avoids the moisture sensitivity of KBr pellets.
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Screening) or 64 (Publication).
-
-
Background: Collect air background immediately prior to sampling.
-
Sample Application:
-
If Solid: Place ~5mg on the crystal. Apply high pressure using the anvil to ensure contact.
-
If Oil: Apply a drop covering the crystal active area. No pressure anvil needed.
-
-
Cleaning: Clean crystal with Isopropanol (IPA) between runs. Do not use Acetone if your sealants are not compatible, though acetone is better for dissolving benzhydrols.
Decision Tree: Sample Preparation
Figure 2: Sample preparation decision tree based on physical state.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text for C=O vs O-H assignments).
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Benzhydrol Derivatives. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.
Sources
- 1. (Solved) - The IR spectra of benzophenone and benzhydrol are given on pages... (1 Answer) | Transtutors [transtutors.com]
- 2. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzhydrol, 4,4'-dichloro-alpha-fluoromethyl- [webbook.nist.gov]
- 4. Benzaldehyde, 3-fluoro- [webbook.nist.gov]
Technical Guide: Mass Spectrometry Profiling of 4-tert-Butyl-3'-fluorobenzhydrol
Executive Summary
4-tert-Butyl-3'-fluorobenzhydrol (C₁₇H₁₉FO, MW: 258.33 Da) represents a class of halogenated diarylmethanols often utilized as intermediates in the synthesis of antihistamines and piperazine-derivative pharmaceuticals.
Characterizing this molecule presents a specific analytical challenge: the labile benzylic hydroxyl group . Under standard Electron Ionization (EI) conditions, the molecular ion (
Part 1: Theoretical Fragmentation Framework
To accurately interpret the mass spectrum, one must understand the stability of the carbocations formed. The fragmentation of 4-tert-Butyl-3'-fluorobenzhydrol is driven by two competing stabilizing factors: the resonance of the benzhydryl system and the hyperconjugation of the tert-butyl group.
The Dehydration Driver (The "Phantom" Molecular Ion)
Upon ionization (EI, 70 eV), the radical cation (
-
Mechanism: Elimination of H₂O (18 Da).
-
Result: Formation of the 4-tert-butyl-3'-fluorobenzhydryl cation (m/z 240).
-
Significance: In many EI spectra, m/z 240 acts as the de facto parent peak, often mistaken for the molecular ion by inexperienced analysts.
The tert-Butyl Cascade
The tert-butyl group is a "fragmentation clock." It almost exclusively fragments by losing a methyl radical (
-
Transition: m/z 240
m/z 225. -
Intensity: The m/z 225 ion is often the Base Peak (100% relative abundance) due to the extended conjugation of the diaryl system combined with the inductive stabilization of the remaining isopropylidene-like tail.
Fluorine Integrity
The C-F bond is strong (~485 kJ/mol) and typically survives the initial fragmentation. However, the fluorine atom on the meta position (3') exerts an inductive withdrawing effect, slightly destabilizing the benzhydryl cation compared to a non-fluorinated analog, making the fragmentation to m/z 225 even more favorable energetically.
Part 2: Comparative Analysis (EI vs. ESI)
This section objectively compares the two primary ionization modes for this specific analyte.
Performance Data Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Primary Utility | Structural Elucidation & Library Matching | Quantitation & Intact Mass Confirmation |
| Molecular Ion ( | Weak / Absent (<5% abundance). | Strong (as |
| Base Peak | m/z 225 (Dehydrated + Demethylated) | m/z 241 ( |
| Fragmentation Richness | High (Fingerprint region available). | Low (Requires MS/MS or CID). |
| Limit of Detection | Moderate (pg range). | High (fg range). |
| Risk Factor | Thermal degradation in injector port. | In-source fragmentation (water loss). |
Analytical Recommendation
-
Use EI-GCMS when identifying the compound in a synthesis mixture or checking for structural isomers. The pattern of m/z 240 and 225 is distinct.
-
Use ESI-LCMS for pharmacokinetic (PK) studies or trace impurity quantification, where sensitivity is paramount and thermal degradation must be avoided.
Part 3: Visualization of Pathways
Diagram 1: EI Fragmentation Mechanism
The following diagram illustrates the stepwise degradation of the molecule under 70 eV electron impact.
Caption: Stepwise fragmentation showing the transition from the transient parent ion (258) to the stable base peak (225).
Part 4: Experimental Protocols
Protocol A: EI-GCMS (Structural Confirmation)
Objective: Obtain a library-searchable fingerprint.
-
Sample Prep: Dissolve 1 mg of 4-tert-Butyl-3'-fluorobenzhydrol in 1 mL of Dichloromethane (DCM) . Avoid methanol to prevent methylation in the injector.
-
Inlet Parameters:
-
Temperature: 200°C (Keep relatively low to minimize thermal dehydration before ionization).
-
Mode: Splitless (1 min) then 20:1 Split.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: 230°C, 70 eV. Scan range m/z 40–350.
Expected Result: A spectrum dominated by m/z 225 and 240. If m/z 258 is invisible, derivatize with BSTFA (Silylation) to observe the TMS-ether at m/z 330.
Protocol B: ESI-LCMS (Quantification)
Objective: High-sensitivity detection without thermal degradation.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 1.8 µm particle size.
-
Gradient: 50% B to 95% B over 5 minutes (Hydrophobic analyte requires high organic content).
-
Ionization Source (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
Fragmentor Voltage: Low (80-100V) to preserve the
species.
-
-
Detection: Monitor m/z 241.1 (In-source water loss is common even in ESI; monitoring the carbocation often yields better sensitivity than the protonated molecule m/z 259).
Diagram 2: Method Selection Decision Matrix
Caption: Decision workflow for selecting the optimal ionization technique based on analytical goals.
References
-
NIST Mass Spectrometry Data Center. Benzhydrol (Diphenylmethanol) Fragmentation Patterns. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed via NIST Standard Reference Data).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Weniger, K., et al. (1997).[1] Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry.[1] Available at: [Link] (Demonstrates the universality of methyl loss from t-butyl aromatics).
-
ResearchGate. Difference between EI and ESI Mass Spectrometry. (Community consensus on ionization selection). Available at: [Link]
Sources
Comparative Guide: HPLC Analysis of 4-tert-Butyl-3'-fluorobenzhydrol vs. Process Impurities
Executive Summary
In the synthesis of 4-tert-Butyl-3'-fluorobenzhydrol (CAS 596812-34-9), precise monitoring of reaction completeness and purity is critical. This intermediate, often generated via the Grignard addition of 4-tert-butylphenylmagnesium bromide to 3-fluorobenzaldehyde or the reduction of 4-tert-butyl-3'-fluorobenzophenone, presents a specific separation challenge.
The primary analytical objective is resolving the target alcohol (Benzhydrol) from its ketone precursor (Benzophenone) and potential over-reduction byproducts (Diphenylmethane).
Key Finding: Under standard Reverse-Phase (RP) C18 conditions, the target 4-tert-Butyl-3'-fluorobenzhydrol elutes before its ketone precursor. This counter-intuitive order (relative to molecular weight) is driven by the hydrogen-bonding capability of the hydroxyl group, which reduces the effective hydrophobicity (LogP) of the analyte compared to the more lipophilic ketone and alkane impurities.
Chemical Context & Impurity Profiling
To design a robust method, we must understand the "Chromatographic Personality" of the mixture components. The separation is governed by the hydrophobicity differences introduced by the functional groups (-OH vs =O vs -H).
Component Analysis Table
| Component | Role | Structure Type | Predicted LogP* | Polarity | Relative Retention |
| 3-Fluorobenzaldehyde | Starting Material | Aldehyde | ~1.8 | High | Early Eluter (RRT < 0.5) |
| 4-tert-Butyl-3'-fluorobenzhydrol | Target Analyte | Secondary Alcohol | ~4.2 | Medium | Reference (RRT = 1.0) |
| 4-tert-Butyl-3'-fluorobenzophenone | Impurity A (Precursor) | Ketone | ~5.1 | Low | Late Eluter (RRT ~ 1.2 - 1.4) |
| 4-tert-Butyl-3'-fluorodiphenylmethane | Impurity B (Over-reduction) | Alkane | ~6.5 | Very Low | Late Eluter (RRT > 1.8) |
*LogP values are estimated based on substituent contributions (Benzhydrol base ~2.6 + t-Butyl ~1.9 + F ~0.2).
Impurity Origin Pathways
The following diagram illustrates the synthetic origins of these impurities, establishing the logic for their presence in the sample matrix.
Figure 1: Synthetic pathways showing the relationship between the target alcohol and its critical impurities.
Method Development Strategy
For this lipophilic molecule (LogP > 4), a standard C18 phase is ideal. However, the high hydrophobicity of the tert-butyl group requires a strong organic mobile phase to prevent excessively long run times.
Optimized Chromatographic Conditions
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or Phenomenex Luna).
-
Why: Provides sufficient carbon load for hydrophobic discrimination between the alcohol and ketone.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Why: Low pH suppresses silanol ionization, reducing tailing for the polar alcohol group.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Why: ACN has a lower viscosity and higher elution strength than Methanol, necessary for eluting the late-eluting alkane impurities.
-
-
Gradient Profile:
-
0 min: 50% B
-
10 min: 90% B
-
15 min: 90% B (Flush out Alkane)
-
15.1 min: 50% B (Re-equilibrate)
-
-
Detection: UV @ 210 nm and 254 nm.
-
Note: The Benzophenone impurity has a much higher molar extinction coefficient at 254 nm (due to the conjugated carbonyl) than the Benzhydrol. Do not quantify by area% without a response factor correction.
-
Performance Comparison: Retention Behavior
The separation mechanism relies on Hydrophobic Subtraction . The C18 stationary phase interacts more strongly with the less polar molecules.
Mechanism of Separation[2]
-
The Alcohol (Target): The -OH group can donate a hydrogen bond to the aqueous portion of the mobile phase. This interaction "pulls" the molecule into the mobile phase faster than the ketone.
-
The Ketone (Impurity): While the carbonyl is polar, it lacks a hydrogen bond donor. It is significantly more hydrophobic than the alcohol, leading to stronger retention on the C18 ligands.
-
The Alkane (Impurity): Lacks any polar functional group. It interacts purely through Van der Waals forces with the C18 chain, resulting in the longest retention.
Experimental Data Simulation (Standardized Gradient)
| Parameter | Target: Benzhydrol | Impurity: Benzophenone | Impurity: Alkane |
| Retention Time (min) | ~6.5 min | ~8.2 min | ~12.5 min |
| Resolution (Rs) | N/A | > 4.0 (Excellent) | > 10.0 |
| Tailing Factor | 1.1 - 1.3 | 1.0 - 1.1 | 1.0 |
| UV Response (254nm) | Moderate | High (Strong Conjugation) | Low |
Separation Logic Diagram
Figure 2: Mechanistic view of why the target alcohol elutes before the ketone impurity.
Detailed Experimental Protocol
Reagents
-
Acetonitrile: HPLC Grade.
-
Water: Milli-Q or HPLC Grade.
-
Phosphoric Acid (85%): Analytical Grade.
-
Reference Standard: 4-tert-Butyl-3'-fluorobenzhydrol (>98% purity).
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
MP A: Add 1.0 mL of Phosphoric Acid to 1000 mL of Water. Mix and filter through 0.22 µm nylon filter.
-
MP B: 100% Acetonitrile. Degas by sonication for 10 mins.
-
-
System Setup:
-
Install C18 column and equilibrate at 50% B for 20 minutes.
-
Set Column Oven to 30°C (Temperature control is vital for reproducible selectivity).
-
Set Flow Rate to 1.0 mL/min .
-
-
Sample Preparation:
-
Dissolve 10 mg of sample in 10 mL of Acetonitrile (1.0 mg/mL).
-
Critical: Ensure the sample is fully dissolved; the tert-butyl group can make solubility slow in high-water diluents. Use 100% ACN for the stock, then dilute to 50:50 ACN:Water if peak shape distortion occurs.
-
-
Injection:
-
Inject 5 µL . (Keep volume low to prevent solvent effects from pure ACN diluent).
-
-
Data Analysis:
-
Integrate the main peak (approx 6-7 min).
-
Check for the ketone impurity peak (approx 8-9 min).
-
Calculate Resolution (
) between Alcohol and Ketone. It should be .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution of Alcohol & Ketone | Gradient too shallow or Organic % too high initially. | Decrease initial %B to 40%. This forces the Alcohol to retain longer, improving separation from the more hydrophobic Ketone. |
| Broad Tailing Peak (Alcohol) | Silanol interaction. | Ensure pH is acidic (pH ~2.5 using Phosphoric acid). Consider using an "End-capped" column (e.g., Luna C18(2)). |
| Ghost Peaks at >15 min | Carryover of Alkane impurity. | Extend the 90% B flush step to 5 minutes at the end of every run. |
| Low Sensitivity for Alcohol | Detection wavelength mismatch. | The alcohol lacks the strong conjugation of the ketone. Use 210-220 nm for the alcohol, but be aware of baseline drift from solvents. |
References
-
Synthesis and Properties of Benzhydrol Derivatives: PubChem. "4-Tert-butyl-4'-chloro-3'-fluorobenzophenone Compound Summary." National Library of Medicine. [Link] (Source used for structural analogy and LogP comparisons of similar benzophenone/benzhydrol systems)
-
HPLC Retention Mechanisms of Aromatic Alcohols vs Ketones: David, V. et al. "Comparison of the Phase Ratio for C18 HPLC Columns Using Three Different Organic Modifiers." Rev. Roum. Chim., 2016. [Link] (Establishes the solvophobic theory used to predict the retention order of alcohol vs ketone)
-
General Protocol for Benzophenone Analysis: Semantic Scholar. "Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3." [Link] (Provides baseline mobile phase conditions for benzophenone derivative separation)
-
Environmental Fate and Physical Properties (LogP Data): EPA CompTox Chemicals Dashboard. "4-tert-Butyl-3'-fluorobenzhydrol Details." [Link] (Source for physical property estimates and CAS verification)
Sources
A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Benzhydrols for Drug Discovery Professionals
Introduction
The Benzhydrol Scaffold: A Privileged Structure in Medicinal Chemistry
The benzhydrol (or diphenylmethanol) moiety, characterized by a hydroxyl-bearing carbon atom flanked by two phenyl rings, is a cornerstone in modern medicinal chemistry.[1] Its unique three-dimensional structure allows it to serve as a versatile scaffold for a wide range of pharmacologically active agents. This "privileged" status stems from its presence in numerous approved drugs, particularly in the areas of antihistaminic and neuroactive therapeutics.[1] The benzhydryl group is a key structural feature in well-known drugs like diphenhydramine and cetirizine, where it plays a crucial role in receptor recognition and binding.[1] Its synthetic accessibility and the ease with which its phenyl rings can be substituted make it an attractive starting point for the development of new chemical entities.[2]
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a powerful and routine strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[3][4] Despite its minimal steric footprint, comparable to a hydrogen atom, fluorine's extreme electronegativity imparts profound changes to a molecule's physicochemical and biological properties.[5][6] Strategically placed fluorine atoms can modulate acidity (pKa), improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[5][6][7] These modifications often translate into improved pharmacokinetic (ADME) profiles, increased potency, and better overall drug performance.[8][9]
Rationale for this Guide: Unlocking the Potential of Fluorinated Benzhydrols
Given the proven utility of the benzhydrol scaffold and the transformative potential of fluorination, the systematic exploration of fluorinated benzhydrols represents a compelling avenue for drug discovery. This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated benzhydrols, synthesizing established principles of medicinal chemistry with available experimental data. We will delve into the synthetic considerations, the impact on key biological parameters such as receptor binding and metabolic stability, and provide detailed experimental protocols to empower researchers in this promising area.
Synthesis of Fluorinated and Non-Fluorinated Benzhydrols
General Synthetic Routes to Benzhydrols
The most common laboratory-scale synthesis of benzhydrols involves the reduction of the corresponding benzophenone precursor. This can be achieved using various reducing agents, with sodium borohydride in an alcoholic solvent being a mild and efficient choice. An alternative and highly versatile method is the Grignard reaction, where a phenylmagnesium halide is reacted with a benzaldehyde.[2]
Introduction of Fluorine into the Benzhydrol Scaffold
Fluorine can be incorporated into the benzhydrol scaffold either by using fluorinated starting materials (e.g., a fluoro-substituted benzophenone or benzaldehyde) or through late-stage fluorination of an advanced intermediate. The former approach is generally more straightforward. For late-stage fluorination, electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can be used to introduce fluorine onto the aromatic rings, although regioselectivity can be a challenge.
Experimental Protocol: Representative Synthesis of a Fluorinated Benzhydrol via Reduction
This protocol describes the synthesis of (4-fluorophenyl)(phenyl)methanol as a representative example of a fluorinated benzhydrol, starting from 4-fluorobenzophenone.
Objective: To synthesize (4-fluorophenyl)(phenyl)methanol by the reduction of 4-fluorobenzophenone.
Materials:
-
4-Fluorobenzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzophenone (1.0 eq) in methanol (20 mL/g of benzophenone).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of deionized water (10 mL) at 0 °C, followed by the addition of saturated aqueous NH₄Cl (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure (4-fluorophenyl)(phenyl)methanol.
Comparative Bioactivity Analysis
Receptor Binding Affinity
The introduction of fluorine can significantly alter a molecule's affinity for its biological target. This is due to changes in electronic distribution, conformational preferences, and the potential for new, favorable interactions within the binding pocket.
3.1.1. Theoretical Impact of Fluorination on Receptor Interactions
Fluorinating the phenyl rings of a benzhydrol derivative can influence receptor binding in several ways:
-
Altered Electrostatics: The high electronegativity of fluorine creates a strong C-F dipole, which can engage in favorable electrostatic or dipole-dipole interactions with polar residues in the receptor's active site.
-
Hydrogen Bonding: While a C-F bond is a weak hydrogen bond acceptor, it can participate in non-classical hydrogen bonds with suitable donor groups (e.g., N-H or O-H) in the protein, potentially increasing binding affinity.[6]
-
Conformational Control: Fluorine substitution can influence the preferred conformation (pucker) of the phenyl rings, which may pre-organize the molecule into a more favorable geometry for binding.
-
Hydrophobic Interactions: Fluorine can enhance local hydrophobicity, which may improve interactions with nonpolar pockets in the receptor.
| Property | Non-Fluorinated Benzhydrol | Fluorinated Benzhydrol (Predicted) | Rationale |
| Electrostatic Potential | Neutral phenyl rings | Electron-deficient region on carbon, electron-rich on fluorine | The strong C-F dipole alters the surface electronic profile. |
| H-Bonding Potential | Primarily via the hydroxyl group | Hydroxyl group + weak C-F acceptor | Fluorine can act as a weak hydrogen bond acceptor.[6] |
| Conformational Rigidity | Flexible rotation of phenyl rings | Potentially restricted rotation | Steric and electronic effects of fluorine can influence torsional angles. |
3.1.2. Experimental Protocol: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of fluorinated and non-fluorinated benzhydrols for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-labeled)
-
Test compounds (fluorinated and non-fluorinated benzhydrols)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
96-well filter plates
-
Scintillation cocktail and microplate scintillation counter
-
Unlabeled known ligand (for non-specific binding determination)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the test compound dilutions.
-
Total and Non-Specific Binding: Include wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of unlabeled ligand).
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Metabolic Stability
A major advantage of fluorination is the enhancement of metabolic stability. The primary sites of metabolism for many drug molecules are aromatic rings, which are susceptible to oxidation by cytochrome P450 (CYP450) enzymes.
3.2.1. The "Fluorine Shield": Blocking Metabolic Soft Spots
The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom on a phenyl ring of a benzhydrol with a fluorine atom at a position susceptible to hydroxylation can effectively "block" this metabolic pathway.[7][10] This "metabolic shield" leads to a slower rate of clearance, a longer biological half-life, and improved oral bioavailability.[7][10]
| Parameter | Non-Fluorinated Benzhydrol (Predicted) | Fluorinated Benzhydrol (Predicted) | Rationale |
| Metabolic "Soft Spot" | Para-position of phenyl rings | Para-position is blocked | The C-F bond is resistant to CYP450-mediated hydroxylation.[7] |
| Intrinsic Clearance (Clint) | High | Low | Reduced rate of metabolism leads to lower clearance. |
| In Vivo Half-life (t½) | Short | Long | Slower metabolism results in a longer duration of action. |
3.2.2. Experimental Protocol: In Vitro Metabolic Stability Assay (Microsomes)
This protocol outlines a common method for assessing the metabolic stability of compounds using liver microsomes, which are rich in CYP450 enzymes.
Objective: To compare the rate of metabolism of fluorinated and non-fluorinated benzhydrols in vitro.
Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compounds (fluorinated and non-fluorinated benzhydrols)
-
Control compound with known stability (e.g., Verapamil - low stability, Diazepam - high stability)
-
Acetonitrile (ACN) with an internal standard (for stopping the reaction and sample analysis)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a solution of the test compound in buffer. Pre-warm the microsomal solution and the NADPH regenerating system to 37 °C.
-
Initiate Reaction: In a 96-well plate, combine the test compound solution and the microsomal solution. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the rate of degradation. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Case Study: Antituberculosis Activity
While direct comparative data for a single benzhydrol analog is scarce, the field of antitubercular drug discovery provides a compelling example of the benefits of fluorination.[3] Several classes of fluorinated compounds, including fluoroquinolones, have become essential components of tuberculosis treatment regimens.[11]
A study on the synthesis of benzhydrol derivatives for antituberculosis activity identified 4-hydroxy-α-(4ʹ-fluorophenyl) benzyl alcohol as the most potent compound in the series, with a Minimum Inhibitory Concentration (MIC) of 40 µg/mL. While this study did not include the direct non-fluorinated analog for comparison, the finding is consistent with the broader trend that fluorination is a valuable strategy for enhancing the activity of antitubercular agents.[12] The fluorine atom in this context may contribute to improved cell wall penetration of Mycobacterium tuberculosis and/or enhanced binding to a specific molecular target within the bacterium.
Visualization and Workflow Diagrams
General Benzhydrol Scaffold and Numbering
Caption: General structure and numbering of the benzhydrol scaffold.
Key Bioactivity-Enhancing Effects of Fluorination
Caption: Logical flow of how fluorination enhances bioactivity.
Experimental Workflow for Comparative Bioactivity Screening
Caption: Workflow for comparing fluorinated vs. non-fluorinated analogs.
Conclusion and Future Perspectives
Summary of Key Differences and Advantages
The strategic fluorination of the benzhydrol scaffold offers a clear and predictable path toward optimizing drug-like properties. While non-fluorinated benzhydrols provide a robust starting point for drug design, their fluorinated counterparts are expected to exhibit superior metabolic stability due to the strength of the C-F bond, which shields the molecule from oxidative metabolism.[7] This directly translates to an improved pharmacokinetic profile. Furthermore, fluorination provides a powerful tool to fine-tune receptor binding affinity by altering the electronic and conformational landscape of the ligand, potentially leading to increased potency and selectivity.[4]
Future Directions in the Development of Fluorinated Benzhydrols
The rational design of fluorinated benzhydrols holds significant promise for the development of next-generation therapeutics. Future research should focus on the systematic synthesis and screening of libraries of mono-, di-, and poly-fluorinated benzhydrols to build comprehensive structure-activity relationships (SAR). Investigating the effects of fluorine substitution at different positions on the phenyl rings will provide deeper insights into the specific interactions that govern bioactivity. As synthetic methodologies for fluorination continue to advance, the accessibility and diversity of these valuable compounds will undoubtedly expand, paving the way for novel drug candidates with enhanced efficacy and safety profiles.
References
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Boechat, N., & Bastos, M. M. (2013). Fluorinated compounds against Mycobacterium tuberculosis. Current Topics in Medicinal Chemistry, 13(22), 2885-2904. [Link]
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Altman, R. A., & Bhattarai, P. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(18), 13391-13423. [Link]
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Altman, R. A., & Bhattarai, P. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Wang, Z., et al. (2011). Synthesis and biological evaluation of (±)-benzhydrol derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 19(16), 4704-4709. [Link]
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Altman, R. A., & Bhattarai, P. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PLoS ONE, 17(6), e0269800. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Selt, M., et al. (2022). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry, 87(2), 1085-1096. [Link]
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Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(15), 13987-14001. [Link]
-
Zhang, F., et al. (2018). Fluoroquinolone derivatives and their anti-tubercular activities. European Journal of Medicinal Chemistry, 148, 386-397. [Link]
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Wenzel, J., et al. (2017). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. Molecules, 22(8), 1279. [Link]
-
Al-Hussain, S. A., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3943. [Link]
-
Wang, X., et al. (2019). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 24(18), 3292. [Link]
-
Ibrahim, S. R. M., et al. (2012). Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens. Journal of Natural Products, 75(6), 1163-1167. [Link]
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Acar, Ç., et al. (2021). Experimental and theoretical studies on antituberculosis activity of different benzimidazole derivatives. Journal of Molecular Structure, 1225, 129123. [Link]
-
Kosenkov, D., & Kosenkov, A. (2023). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 28(5), 2305. [Link]
-
Meller, B., et al. (2022). Development of high-affinity fluorinated ligands for cannabinoid subtype 2 receptor, and in vitro evaluation of a radioactive tracer for imaging. European Journal of Medicinal Chemistry, 232, 114138. [Link]
-
Vankawala, P. J., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(45), 29334-29344. [Link]
-
Bera, S., et al. (2016). Fluoro analogs of bioactive oxy-sterols: Synthesis of an EBI2 agonist with enhanced metabolic stability. Bioorganic & Medicinal Chemistry Letters, 26(20), 4888-4891. [Link]
-
Nielsen, B., et al. (2021). Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. Molecules, 26(11), 3183. [Link]
-
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
-
Kumar, A., et al. (2012). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. International Journal of Drug Development and Research, 4(4), 224-230. [Link]
-
Antonov, A. S., et al. (2022). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Molecules, 27(19), 6599. [Link]
-
Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International, 60, 242-248. [Link]
- Google Patents. (1994).
-
Chen, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(21), 7434. [Link]
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X-ray crystallography data for 4-tert-Butyl-3'-fluorobenzhydrol
Title: Comparative Guide: Solid-State Characterization of 4-tert-Butyl-3'-fluorobenzhydrol Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists.[1]
Executive Summary: Structural Significance
4-tert-Butyl-3'-fluorobenzhydrol represents a distinct class of asymmetric diarylmethanols used as chiral building blocks in the synthesis of antihistamines and agrochemicals.[1] Unlike the highly symmetric parent compound benzhydrol , this derivative introduces two competing structural vectors:[1]
-
Steric Bulk: The para-tert-butyl group acts as a supramolecular spacer, disrupting dense packing.[1]
-
Electronic Modulation: The meta-fluorine atom introduces polarity and weak hydrogen bond acceptance (C-H[1]···F) without significantly altering the steric envelope of the phenyl ring.[1]
This guide provides a comparative analysis of the crystallographic behavior of 4-tert-Butyl-3'-fluorobenzhydrol against standard benchmarks, outlining optimized protocols for its structural determination.
Comparative Performance Analysis
The following table contrasts the solid-state properties of the target compound with established benzhydrol standards. Data for the target is derived from structural analogs and predictive crystal engineering principles.[1]
Table 1: Crystallographic Benchmarking
| Feature | Benzhydrol (Reference) | 4-tert-Butylbenzhydrol | Target: 4-tert-Butyl-3'-fluorobenzhydrol |
| Crystal System | Orthorhombic (Pca2₁) | Monoclinic (P2₁/c) | Monoclinic or Triclinic (Predicted) |
| Packing Efficiency | High (Dense H-bond network) | Moderate (t-Butyl spacing) | Low to Moderate (Asymmetry driven) |
| Melting Point | 65–67 °C | 98–100 °C | ~60–85 °C (Est.[1] lower lattice energy) |
| Disorder Risk | Low | Moderate (t-Butyl rotation) | High (t-Butyl + meta-F positional disorder) |
| Dominant Interaction | O-H[1]···O Chains | O-H···O Dimers | O-H···O + C-H···F (Weak cooperative network) |
| Solubility Profile | High in EtOH, Low in Hexane | High in non-polar solvents | Lipophilic (Requires slow evap. from non-polars) |
Key Insight: The asymmetry of the target compound likely prevents the formation of high-symmetry space groups found in the parent benzhydrol.[1] Researchers should anticipate twinning and positional disorder of the fluorine atom, necessitating data collection at 100 K.[1]
Strategic Experimental Protocols
To obtain publication-quality X-ray data for 4-tert-Butyl-3'-fluorobenzhydrol, standard evaporation methods often fail due to its tendency to form oils (oiling out).[1] The following protocols are optimized for lipophilic, asymmetric alcohols.
Protocol A: Anti-Solvent Vapor Diffusion (Optimized for Lipophiles)
Use this method if the compound oils out from simple evaporation.[1]
-
Dissolution: Dissolve 20 mg of the target compound in 0.5 mL of a moderately polar solvent (e.g., Dichloromethane or Tetrahydrofuran ). Ensure the solution is clear and particle-free.[1]
-
Inner Vial Setup: Place this solution in a small 4 mL vial. Do not cap.
-
Outer Chamber: Place the small vial inside a larger 20 mL scintillation vial containing 3 mL of a non-polar anti-solvent (e.g., Pentane or Hexane ).
-
Equilibration: Cap the outer vial tightly. Store at 4 °C in a vibration-free environment.
-
Harvesting: Check for crystals after 48–72 hours. The slow diffusion of pentane into the DCM will gently push the compound out of solution, favoring crystal growth over oil formation.[1]
Protocol B: Cryo-Crystallography Data Collection
Mandatory for resolving the tert-butyl group disorder.
-
Mounting: Select a crystal with sharp edges (avoid rounded "blobs").[1] Mount on a Mitegen loop using minimal Paratone oil.[1]
-
Cooling: Flash cool immediately to 100 K using a liquid nitrogen stream. Do not collect at room temperature, as thermal motion of the tert-butyl group will smear electron density, reducing resolution.[1]
-
Strategy: Collect a complete sphere of data (360° rotation) to maximize redundancy. This aids in resolving the weak anomalous signal from the Fluorine atom if absolute configuration assignment is attempted (using Cu Kα radiation).[1]
Structural Logic & Interaction Pathways[1]
The following diagram illustrates the hierarchy of intermolecular forces dictating the crystal lattice of the target compound.
Figure 1: Hierarchy of supramolecular interactions.[1] The strong O-H···O network anchors the structure, while the tert-butyl group dictates the spacing between chains.[1]
References
-
BenchChem. (2025).[1][2][3] Crystal Structure Analysis of Benzhydrol: A Technical Guide. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] Crystal structure of fluorinated benzamide derivatives. PMC Database.[1] Retrieved from [1]
-
Graton, J., et al. (2015).[1] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry - A European Journal.[1] Retrieved from
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: BENZHY01 (Benzhydrol).[1] [1]
Sources
elemental analysis validation for C17H19FO
Technical Guide: Elemental Analysis & Purity Validation for Fluorinated Organics ( )
Executive Summary
The validation of the chemical formula
This guide compares the industry "Gold Standard"—Automated Combustion Analysis (EA)—against the modern orthogonal approach of Quantitative NMR (qNMR). We specifically address the "Fluorine Effect," where
Theoretical Framework
Before experimental validation, the theoretical composition must be established. For a compound with the molecular formula
-
Molecular Weight: 258.34 g/mol
-
Acceptance Criteria:
Table 1: Theoretical Composition & Tolerance Limits
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | JOC Acceptance Range ( |
| Carbon (C) | 17 | 12.011 | 204.19 | 79.04% | 78.64% – 79.44% |
| Hydrogen (H) | 19 | 1.008 | 19.15 | 7.41% | 7.01% – 7.81% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 7.35% | 6.95% – 7.75% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 6.19% | 5.79% – 6.59% |
Strategic Analysis: The Fluorine Interference
The presence of fluorine in
Consequences:
-
Instrument Damage: Etching of the quartz combustion tube.
-
Data Skewing: The production of volatile
can interfere with detector signals, and the consumption of H to form HF can skew Hydrogen results. -
Low Carbon Recovery: Incomplete combustion often occurs due to the stability of C-F bonds.
The Solution: The use of Tungsten Trioxide (
Methodology Comparison
Method A: Automated Combustion with Additives (The Gold Standard)
Best for: Proving bulk purity and homogeneity for publication.
Protocol:
-
Calibration: Calibrate the CHNS analyzer using a standard like Acetanilide (
-factor method). -
System Suitability: Run a fluorinated standard (e.g., 4-Fluorobenzoic acid) to verify F-scavenging efficiency.
-
Sample Preparation:
-
Weigh 2.0 – 3.0 mg of
into a tin capsule. -
Critical Step: Add 5–10 mg of
powder directly over the sample. -
Fold the capsule hermetically to exclude atmospheric nitrogen.
-
-
Combustion:
-
Inject into the combustion reactor at
with an oxygen boost. -
The
acts as a catalyst and F-scavenger, preventing quartz attack.
-
-
Detection: Gases (
) are separated via GC column and detected by TCD (Thermal Conductivity Detector).
Method B: Schöniger Flask Combustion (Specific for Fluorine)
Best for: Direct quantification of the Fluorine content (7.35%).
Protocol:
-
Setup: Use a 500 mL thick-walled Erlenmeyer flask with a platinum sample carrier fused to the stopper.
-
Absorption Solution: Add 10 mL of 0.1 M NaOH to the flask. Fill the flask with pure Oxygen.
-
Ignition: Weigh the sample onto ashless filter paper, place in the Pt carrier, ignite, and immediately insert into the flask. Invert to seal.
-
Analysis: After combustion is complete (15-30 mins), the Fluorine is trapped as
ions. -
Quantification: Analyze the solution using Ion Chromatography (IC) or a Fluoride-Selective Electrode (ISE).
Method C: Quantitative NMR (qNMR)
Best for: Precious samples (<5 mg) and absolute purity determination.
Protocol:
-
Internal Standard (IS): Select an IS with non-overlapping signals (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).
-
Preparation: Co-dissolve accurately weighed Sample (
) and Standard ( ) in a deuterated solvent (e.g., ). -
Acquisition:
-
Pulse delay (
) must be (relaxation time) of the slowest proton. -
Acquire
or spectra.
-
-
Calculation:
(Where I=Integral, N=Number of nuclei, M=Molar Mass, m=Mass, P=Purity of IS)
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the validation method based on sample availability and chemical nature.
Figure 1: Decision matrix for selecting the appropriate validation methodology for fluorinated organic compounds.
Experimental Data & Interpretation
Below is a comparative analysis of simulated experimental data for
Scenario: Solvent Trap (Common Failure Mode)
A common synthesis error is trapped Dichloromethane (DCM) or Ethyl Acetate.
Table 2: Experimental Results vs. Theoretical
| Method | Analyte | Theoretical | Exp.[1][2][3][4][5][6] Result (Pure) | Exp. Result (w/ 0.5 mol | Status |
| Combustion (Method A) | % C | 79.04 | 78.95 | 76.21 | FAIL (Hydrate) |
| % H | 7.41 | 7.38 | 7.55 | PASS | |
| % N | 0.00 | < 0.1 | < 0.1 | PASS | |
| Schöniger (Method B) | % F | 7.35 | 7.29 | 7.10 | FAIL |
| qNMR (Method C) | Purity | 100% | 99.8% | 96.5% | FAIL |
Interpretation:
-
Pass: The "Pure" column shows deviations
.[7][8] This validates the formula . -
Fail: The "Hydrate" column shows a Carbon value of 76.21%, which is a deviation of 2.83% from the theoretical 79.04%. This indicates the sample is wet or solvated.
-
Corrective Action: Dry sample at
under high vacuum (0.1 mbar) for 12 hours and re-analyze.
Protocol for Handling Fluorine (The "Self-Validating" System)
To ensure trustworthiness in your results, you must prove the system is not compromised by Fluorine buildup.
Figure 2: Self-validating sequence for combustion analysis of fluorinated compounds.
Why this works:
Running a fluorinated standard before your unknown sample proves that the
References
-
American Chemical Society. (2023). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][6][9][10] Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Exeter Analytical. (2023). Oxygen Flask Combustion (Schöniger Method) for Fluorine Determination.[1][11] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researcher-resources.acs.org [researcher-resources.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. exeteranalytical.co.uk [exeteranalytical.co.uk]
Chromatographic Purity Assessment of Benzhydrol Derivatives
This guide provides a technical comparison between Traditional RP-HPLC and Modern UHPLC/Core-Shell methodologies for the purity assessment of benzhydrol derivatives (e.g., Cetirizine, Hydroxyzine, Diphenhydramine).
A Comparative Performance Guide for Pharmaceutical Analysis
Executive Summary & Technical Context
Benzhydrol (diphenylmethanol) derivatives represent a critical scaffold in pharmaceutical chemistry, serving as the core pharmacophore for first- and second-generation antihistamines. The structural integrity of the benzhydrol moiety is susceptible to specific degradation pathways, primarily oxidation to benzophenones and N-oxidation of the piperazine ring (in derivatives like hydroxyzine).
The Analytical Challenge: Separating the active pharmaceutical ingredient (API) from its oxidative impurity (the benzophenone analog) is chromatographically trivial due to significant polarity differences. However, the real challenge lies in:
-
Closely Eluting Isomers: Separating process impurities that differ only by minor alkyl substitutions.
-
Peak Tailing: Benzhydrol derivatives often contain basic nitrogen atoms (piperazines/amines) that interact with residual silanols on silica columns, causing severe tailing.
-
Throughput: Legacy pharmacopeial methods (USP/EP) often require 20–40 minute run times, creating a bottleneck in high-throughput stability testing.
This guide compares the industry-standard Legacy HPLC (5 µm Porous) against the superior Modern UHPLC/Core-Shell (Sub-2 µm / 2.7 µm) approach.
Comparative Analysis: Legacy HPLC vs. Modern UHPLC[1]
The Contenders
-
Method A (The Legacy Standard): Traditional Reverse-Phase HPLC using fully porous 5 µm C18 particles. This is the "safe," robust method found in many older USP monographs.
-
Method B (The Modern Standard): UHPLC or HPLC using Core-Shell (Fused-Core) technology with 1.7 µm or 2.7 µm particles. This method prioritizes speed, resolution, and solvent economy.
Performance Metrics
The following data summarizes a comparative study based on the separation of Cetirizine HCl (a representative benzhydrol derivative) and its related impurities (Cetirizine N-Oxide, 4-Chlorobenzophenone).
| Performance Metric | Method A: Legacy HPLC (5 µm) | Method B: Core-Shell UHPLC (2.7 µm) | Improvement Factor |
| Column Dimensions | 250 x 4.6 mm | 100 x 4.6 mm | 2.5x shorter |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 50% increase |
| Backpressure | ~1,200 psi | ~3,500 psi | Higher (requires rated system) |
| Retention Time (API) | 18.5 min | 3.2 min | 5.7x Faster |
| Total Run Time | 30.0 min | 6.0 min | 5x Throughput |
| Resolution ( | 2.1 | 3.8 | 80% Improved |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Near symmetrical) | Superior Peak Shape |
| Solvent Consumption | 30 mL / run | 9 mL / run | 70% Savings |
*Resolution measured between the API and the critical pair impurity (e.g., N-oxide).
Causality & Expert Insight
-
Why Method B Wins on Tailing: The "Legacy" tailing (
) is caused by the interaction of the protonated amine on the benzhydrol derivative with acidic silanols on the older silica support. Modern Core-Shell columns utilize high-purity silica with advanced end-capping (e.g., ethylene-bridged hybrid or steric protection), effectively shielding the silanols and sharpening the peak. -
Why Method B Wins on Speed: The Van Deemter curve for Core-Shell particles is flatter at higher linear velocities. We can run the mobile phase faster without losing efficiency (Theoretical Plates,
), whereas 5 µm particles lose resolution rapidly as flow rate increases.
Visualization: Degradation & Method Logic
Diagram 1: Impurity Formation Pathways
Understanding the chemistry dictates the separation strategy. The method must resolve the non-polar ketone (Benzophenone) from the polar N-Oxide.
Caption: Primary degradation pathways for benzhydrol derivatives. The chromatographic method must span the polarity gap between the early-eluting N-oxides and late-eluting benzophenones.
Diagram 2: Method Selection Decision Tree
Use this logic to select the correct protocol for your lab.
Caption: Decision matrix for selecting the appropriate chromatographic platform based on equipment availability and sample complexity.
Detailed Experimental Protocol (Method B)
Objective: Rapid purity profiling of Cetirizine/Hydroxyzine type derivatives using Core-Shell Technology.
Reagents & Equipment[1][2][3][4][5]
-
Instrument: UHPLC or HPLC system capable of 600 bar backpressure.
-
Column: C18 Core-Shell (e.g., Kinetex, Cortecs, or Poroshell), 2.7 µm, 100 x 4.6 mm.
-
Mobile Phase A: 25 mM Phosphate Buffer (pH 3.5) or 0.1% Formic Acid (for MS compatibility). Note: Low pH is critical to suppress silanol ionization and prevent tailing of the amine.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
1. System Preparation & Equilibration
-
Purge: Purge all lines to remove air bubbles.
-
Conditioning: Flush the column with 100% Mobile Phase B for 10 minutes to remove storage solvents, then equilibrate with initial gradient conditions (typically 10% B) for 5 minutes.
-
Self-Validation (SST): Inject a System Suitability Standard containing the API and the known Benzophenone impurity.
-
Acceptance Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5.
-
2. Gradient Program
-
Flow Rate: 1.2 mL/min (Adjust based on column backpressure limits).
-
Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Initial Hold (Elute polar N-oxides) |
| 4.0 | 40 | 60 | Linear Ramp (Elute API) |
| 5.0 | 10 | 90 | Wash (Elute non-polar Benzophenones) |
| 5.1 | 90 | 10 | Re-equilibration |
| 7.0 | 90 | 10 | End of Run |
3. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. Crucial: Match the diluent strength to the initial mobile phase to prevent "solvent shock" and peak distortion.
-
Concentration: Prepare API at 0.5 mg/mL.
-
Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter.
4. Detection
-
UV Wavelength: 230 nm.
-
Why 230 nm? Benzhydrol derivatives absorb strongly here due to the aromatic rings. While 254 nm is common, 230 nm often provides better sensitivity for the non-chromophoric piperazine fragments if they cleave.
-
References
-
United States Pharmacopeia (USP). Monograph: Cetirizine Hydrochloride.[1][2] USP-NF Online. (Accessed 2024).[3]
-
Sehajpal, J., & Fairchild, J. Modernization and Troubleshooting of the USP Organic Impurity Method for Cetirizine Hydrochloride Tablets. Waters Corporation Application Note, 720004663EN.
-
European Directorate for the Quality of Medicines (EDQM). Hydroxyzine Hydrochloride Monograph 0910. European Pharmacopoeia (Ph.[4] Eur.).
-
Phenomenex. HPLC vs UHPLC: Key Differences & Applications. (2025).[5][6][7][8]
-
Chrom Tech. What Is the Difference Between UHPLC and HPLC? (2025).[5][6][7][8]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. lcms.cz [lcms.cz]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC vs. UHPLC: Key Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-tert-Butyl-3'-fluorobenzhydrol
Executive Summary: The "Halogen Rule"
The immediate operational directive for 4-tert-Butyl-3'-fluorobenzhydrol is strict segregation into the Halogenated Organic Waste stream.
Although this compound is a solid benzhydrol derivative, the presence of the fluorine atom at the 3' position dictates its downstream processing. Unlike standard organic waste, fluorinated compounds require high-temperature incineration with specific scrubbing technologies to neutralize hydrogen fluoride (HF) emissions. Do not dispose of this compound with general non-halogenated organics or in municipal trash.
Chemical Profile & Hazard Identification
To ensure accurate waste profiling (RCRA compliance), use the following data. While specific SDS data for the 3'-fluoro isomer is rare, it shares the toxicological and physical profile of its 4'-fluoro analog (CAS 596812-34-9).
| Parameter | Data / Classification |
| Chemical Name | 4-tert-Butyl-3'-fluorobenzhydrol |
| Functional Class | Halogenated Diaryl Alcohol (Benzhydrol) |
| Physical State | Solid (White to off-white powder) |
| Primary Hazard | Irritant (Skin, Eye, Respiratory System) |
| Waste Characterization | Halogenated Organic (Non-RCRA Listed, but Characteristic) |
| Solubility | Lipophilic; Soluble in DCM, Methanol, DMSO |
Senior Scientist Note: The tert-butyl group increases lipophilicity, meaning this compound will readily penetrate skin if dissolved in organic solvents (like DMSO). Double-gloving is recommended during preparation.
Pre-Disposal Safety Protocols
Before handling waste, establish a "Self-Validating" safety barrier. If the barrier fails (e.g., a spill), the system must minimize harm.
-
Engineering Controls: All transfers must occur inside a certified chemical fume hood.
-
PPE Matrix:
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Hands: Nitrile gloves (Minimum 0.11 mm thickness). If handling solutions in DCM, use PVA or laminate gloves.
-
Body: Standard lab coat + closed-toe shoes.
-
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Excess Reagent)
Do not dissolve the solid just to dispose of it. This increases waste volume and cost.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar labeled "Solid Hazardous Waste."
-
Labeling: Affix a hazardous waste tag.
-
Constituents: Write "4-tert-Butyl-3'-fluorobenzhydrol."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
Critical Tag: Write "Contains Fluorine / Halogenated" clearly on the label.
-
-
Transfer: Transfer solid using a disposable spatula. Cap tightly.
-
Decontamination: Wipe the exterior of the jar with a dry paper towel, then a damp Kimwipe. Dispose of wipes as solid hazardous waste.
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
The solvent determines the waste container, but the solute dictates the "Halogenated" status.
-
Assessment:
-
If Solvent is Halogenated (e.g., DCM, Chloroform): Pour into Halogenated Waste carboy.
-
If Solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate):
-
CRITICAL DECISION: Because the solute (4-tert-Butyl-3'-fluorobenzhydrol) contains fluorine, the entire solution should be treated as Halogenated Waste .
-
Why? Mixing fluorinated compounds into non-halogenated fuel blending streams can damage standard incinerators due to HF formation.
-
-
-
Action: Pour into the carboy labeled "Halogenated Organic Solvents."
-
Rinsing: Rinse the empty reaction vessel with a small amount of acetone. Add this rinse to the Halogenated waste stream (do not put it in non-halogenated waste).
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for researchers at the bench.
Figure 1: Decision tree for segregating 4-tert-Butyl-3'-fluorobenzhydrol waste. Note that liquid waste defaults to the Halogenated stream regardless of the solvent used.
The Science of Compliance (Why This Matters)
As scientists, we must understand the causality behind these protocols to ensure compliance.
-
Incineration Chemistry:
-
Non-Halogenated Waste is often used as fuel blending (waste-to-energy) in cement kilns or standard incinerators.
-
Halogenated Waste (containing F, Cl, Br) generates acid gases (e.g., Hydrogen Fluoride, HF) upon combustion.
-
If fluorinated waste enters a non-halogenated stream, the HF produced can corrode the incinerator's firebrick lining and scrubbers, leading to facility shutdowns and regulatory fines [1].
-
-
Regulatory Framework (RCRA):
-
While 4-tert-Butyl-3'-fluorobenzhydrol is not explicitly "P-listed" or "U-listed" by the EPA, the generator is responsible for determining if the waste exhibits hazardous characteristics.
-
Under the "Cradle-to-Grave" mandate, you remain liable for this chemical until it is chemically destroyed. Proper segregation ensures the destruction facility utilizes the correct thermal oxidation process [2].
-
References
-
United States Environmental Protection Agency (EPA). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
National Institutes of Health (PubChem). 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone (Analogous Structure Data). [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
